Product packaging for 3'-Fluoro-4'-morpholinoacetophenone(Cat. No.:CAS No. 189763-65-3)

3'-Fluoro-4'-morpholinoacetophenone

Cat. No.: B1298168
CAS No.: 189763-65-3
M. Wt: 223.24 g/mol
InChI Key: KIMOECSFZWTBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3'-Fluoro-4'-morpholinoacetophenone (CAS 189763-65-3) is a high-purity fluorinated aromatic ketone that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . This compound features a acetophenone core that is strategically substituted with a morpholine group and a fluorine atom at the 3- and 4-positions of the phenyl ring, respectively . Its molecular formula is C12H14FNO2, with an average mass of 223.25 g/mol and a monoisotopic mass of 223.100857 Da . This compound is part of a family of morpholinoacetophenone derivatives, which are recognized as key intermediates in various research applications . The structural motif of a morpholino group attached to an aromatic system is frequently explored in the development of bioactive molecules and functional materials . Specifically, fluorinated morpholino derivatives have demonstrated significant relevance in the synthesis of compounds with antimicrobial properties and are used in the creation of advanced materials, such as carbon nanodots and components for OLEDs . The presence of the fluorine atom can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial modification in drug discovery efforts . Researchers utilize this chemical as a critical precursor for the synthesis of more complex heterocyclic systems and functionalized target molecules. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FNO2 B1298168 3'-Fluoro-4'-morpholinoacetophenone CAS No. 189763-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMOECSFZWTBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354528
Record name 3'-fluoro-4'-morpholinoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189763-65-3
Record name 3'-fluoro-4'-morpholinoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Fluoro-4'-morpholinoacetophenone, a fluorinated aromatic ketone with potential applications in medicinal chemistry and organic synthesis. This document details the synthetic route, experimental protocols, and key analytical data for this compound.

Introduction

This compound, with the IUPAC name 1-[3-fluoro-4-(4-morpholinyl)phenyl]ethanone, is a substituted acetophenone derivative.[1] Its structure incorporates a morpholine ring, a common motif in medicinal chemistry known to enhance pharmacokinetic properties, and a fluorine atom, which can modulate metabolic stability and binding affinity.[1] This compound is a valuable intermediate, particularly in the synthesis of pharmacologically active molecules.[1][2] The Aromatic ketone functionality also serves as a versatile handle for further chemical transformations.

Synthesis

The primary synthetic route to this compound is a two-step process commencing from 3,4-difluoronitrobenzene. The initial step involves a nucleophilic aromatic substitution reaction, followed by reduction of the nitro group to form the key intermediate, 3-fluoro-4-morpholinoaniline. The final step is a Friedel-Crafts acylation to introduce the acetyl group.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Fluoro-4-morpholinoaniline cluster_1 Step 2: Synthesis of this compound 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 3,4-Difluoronitrobenzene->Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Nucleophilic Aromatic Substitution 4-(2-Fluoro-4-nitrophenyl)morpholine 4-(2-Fluoro-4-nitrophenyl)morpholine Nucleophilic Aromatic Substitution->4-(2-Fluoro-4-nitrophenyl)morpholine Reduction Reduction 4-(2-Fluoro-4-nitrophenyl)morpholine->Reduction 3-Fluoro-4-morpholinoaniline 3-Fluoro-4-morpholinoaniline Reduction->3-Fluoro-4-morpholinoaniline 3-Fluoro-4-morpholinoaniline_start 3-Fluoro-4-morpholinoaniline Friedel-Crafts Acylation Friedel-Crafts Acylation 3-Fluoro-4-morpholinoaniline_start->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-morpholinoaniline

A common method for the synthesis of the precursor, 3-fluoro-4-morpholinoaniline, involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro group.[2]

Materials:

  • 1,2-difluoro-4-nitrobenzene

  • Morpholine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

Procedure:

  • Nucleophilic Aromatic Substitution: 1,2-difluoro-4-nitrobenzene is reacted with morpholine under neat conditions. The mixture is heated, leading to the substitution of one fluorine atom to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[2]

  • Nitro Group Reduction: The resulting 4-(2-fluoro-4-nitrophenyl)morpholine is then dissolved in a mixture of methanol and water. Iron powder and ammonium chloride are added to the solution, and the mixture is heated to facilitate the reduction of the nitro group to an amine, yielding 3-fluoro-4-morpholinoaniline.[2]

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

This procedure outlines a general approach to the Friedel-Crafts acylation of 3-fluoro-4-morpholinoaniline.

Materials:

  • 3-Fluoro-4-morpholinoaniline

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, anhydrous aluminum chloride is suspended in anhydrous dichloromethane under an inert atmosphere. The mixture is cooled to 0°C in an ice bath.

  • Addition of Acetyl Chloride: A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension of aluminum chloride.

  • Addition of Substrate: A solution of 3-fluoro-4-morpholinoaniline in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 15 minutes.

  • Workup: The reaction mixture is carefully poured into a beaker containing ice and concentrated hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data Summary
Technique Observed Data
¹H NMR (CDCl₃) Available
¹³C NMR Data not available in the searched literature
Infrared (IR) Available
Mass Spectrometry (MS) Data not available in the searched literature
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

¹H NMR Data for 1-[3-fluoro-4-(4-morpholinyl)phenyl]ethanone in CDCl₃: [3] (Specific chemical shifts and coupling constants would be listed here if available in a publication. The available source confirms the existence of the spectrum but does not provide the detailed data.)

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

Key IR Absorptions for 1-[3-fluoro-4-(4-morpholinyl)phenyl]ethanone: [3] (Characteristic peaks for C=O (ketone), C-F, C-N, and C-O-C (morpholine) stretches would be listed here if the full spectrum data were available. The available source confirms the existence of the spectrum but does not provide the detailed peak list.)

Logical Relationships in Characterization

Characterization_Logic cluster_0 Spectroscopic Analysis cluster_1 Structural Information Deduced 1H_NMR ¹H NMR Proton_Environment Proton Environment (Chemical Shifts, Multiplicity) 1H_NMR->Proton_Environment 13C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton (Number and Type of Carbons) 13C_NMR->Carbon_Skeleton IR IR Spectroscopy Functional_Groups Functional Groups (C=O, C-F, C-N, C-O-C) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight and Fragmentation Pattern MS->Molecular_Weight Final_Structure 3'-Fluoro-4'- morpholinoacetophenone Structure Confirmation Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Fluoro-4'-morpholinoacetophenone is a substituted acetophenone derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a fluorinated phenyl ring, a ketone group, and a morpholine moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of the fluorine atom can significantly influence pharmacokinetic and physicochemical properties such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the known physicochemical properties of this compound, plausible experimental protocols for its synthesis and characterization, and workflows relevant to its analysis.

Physicochemical Properties

The properties of this compound have been compiled from various chemical supplier databases and computational sources. All quantitative data is summarized in Table 1 for clarity and ease of comparison.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Identifier
CAS Number189763-65-3[3]
IUPAC Name1-[3-fluoro-4-(4-morpholinyl)phenyl]ethanone
Molecular
Molecular FormulaC₁₂H₁₄FNO₂[3][4]
Molecular Weight223.24 g/mol [3][4]
InChI KeyKIMOECSFZWTBMK-UHFFFAOYSA-N
SMILESCC(C1=CC=C(N2CCOCC2)C(F)=C1)=O[3]
Physical
Physical FormWhite to yellow solid
Boiling PointData not available[3]
Melting PointData not available
Chemical
logP (calculated)1.56[5]
Polar Surface Area30 Ų[5]
H-Bond Acceptors3[5]
H-Bond Donors0[5]
Rotatable Bonds2[5]
Storage & Handling
Storage TemperatureSealed in dry, 2-8°C or Room Temperature[3]
Purity≥97%

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not publicly available, the following sections describe plausible and standard methodologies based on the synthesis of structurally related compounds and general laboratory practices.

Plausible Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound can be plausibly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method is analogous to the synthesis of similar compounds like 3-fluoro-4-morpholinoaniline.[6] The proposed starting material would be 3',4'-difluoroacetophenone.

Objective: To synthesize this compound by reacting 3',4'-difluoroacetophenone with morpholine.

Materials:

  • 3',4'-Difluoroacetophenone

  • Morpholine (≥1 equivalent)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask, add 3',4'-difluoroacetophenone (1 equivalent), the solvent (e.g., acetonitrile), and the base (e.g., K₂CO₃, 1.5 equivalents).

  • Stir the mixture and add morpholine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid product by recrystallization or column chromatography to yield pure this compound.

Standard Characterization Protocols
  • Purity Determination (HPLC): Purity is typically assessed using reverse-phase HPLC. A C18 column is used with a mobile phase gradient of acetonitrile and water. Detection is performed with a UV detector at a wavelength determined by the compound's UV-Vis spectrum.

  • Identity Confirmation (NMR, MS): The chemical structure is confirmed using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to ensure the correct placement of protons, carbons, and the fluorine atom. Mass spectrometry (MS) is used to confirm the molecular weight.

  • Melting Point Determination (DSC): The melting point is determined using Differential Scanning Calorimetry (DSC). A small, weighed sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, and the endothermic peak corresponding to melting is recorded.

  • Solubility Assessment: The solubility is determined by adding increasing amounts of the compound to a fixed volume of a given solvent (e.g., water, ethanol, DMSO) at a specific temperature until saturation is reached. The mixture is agitated and equilibrated, and the concentration of the dissolved compound in the supernatant is measured.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the synthesis and characterization of this compound.

Synthesis_Workflow Start Starting Materials (3',4'-Difluoroacetophenone, Morpholine, Base) Reaction Nucleophilic Aromatic Substitution (SₙAr) in Solvent (e.g., ACN) Start->Reaction Combine & Reflux Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Cool & Filter Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Dry & Concentrate Product Final Product (3'-Fluoro-4'-morpholino- acetophenone) Purification->Product

Caption: Plausible synthesis workflow for this compound.

Characterization_Workflow Sample Purified Compound Sample Purity Purity Analysis (HPLC) Sample->Purity Structure Structural Elucidation (NMR, MS) Sample->Structure Thermal Thermal Properties (DSC for Melting Point) Sample->Thermal Solubility Solubility Test (Aqueous & Organic) Sample->Solubility Data Final Data Sheet Purity->Data Structure->Data Thermal->Data Solubility->Data

Caption: General workflow for physicochemical characterization of a novel compound.

References

The Elusive Mechanism of Action: A Technical Overview of 3'-Fluoro-4'-morpholinoacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3'-Fluoro-4'-morpholinoacetophenone is a synthetic organic compound featuring a fluorinated acetophenone core coupled with a morpholine moiety. While direct studies elucidating the specific mechanism of action of this compound are not publicly available, this technical guide aims to provide a comprehensive overview of the known biological activities of structurally related compounds, particularly those derived from 4'-morpholinoacetophenone and other substituted acetophenones. By examining the activities of these analogs, we can infer potential areas of pharmacological interest for this compound and guide future research endeavors. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents hypothetical signaling pathways and experimental workflows based on the activities of its structural relatives.

Introduction: The Therapeutic Potential of Morpholine-Containing Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. Its incorporation into various molecular frameworks has led to the discovery of compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. Similarly, the acetophenone core serves as a versatile building block for the synthesis of numerous biologically active molecules, most notably chalcones, which are precursors to flavonoids and are known to exhibit significant antiproliferative and cytotoxic effects.

The combination of these two moieties in this compound, along with the introduction of a fluorine atom—a common strategy to enhance metabolic stability and binding affinity—suggests a potential for interesting pharmacological activities. However, a comprehensive understanding of its mechanism of action remains to be elucidated.

Inferred Biological Activity from Structural Analogs

The primary source of information regarding the potential bioactivity of this compound comes from studies on its non-fluorinated parent compound, 4'-morpholinoacetophenone, and its derivatives, particularly chalcones.

Anticancer Activity of 4'-Morpholinoacetophenone-Derived Chalcones

A study focused on the synthesis and in vitro antiproliferative activities of chalcone derivatives of 4'-morpholinoacetophenone against C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cell lines has provided valuable insights. These chalcones, with the general structure 3-aryl-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one, have demonstrated significant cytotoxic effects.

Table 1: In Vitro Antiproliferative Activity of 4'-Morpholinoacetophenone-Derived Chalcones

Compound IDR-group on 3-arylCell LineIC₅₀ (µM)
7 4-ChlorophenylC612.5
HeLa25
10 4-NitrophenylC66.25
HeLa12.5
11 4-(Trifluoromethyl)phenylC612.5
HeLa6.25
12 2-NaphthylC612.5
HeLa12.5
Cisplatin (Reference Drug)C625
HeLa12.5

Data synthesized from a study on the anticancer activity of 3-aryl-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-ones.

The data indicates that several chalcone derivatives bearing the 4'-morpholinoacetophenone scaffold exhibit potent antiproliferative activity, with some compounds showing greater efficacy than the standard chemotherapeutic agent, cisplatin, against the tested cell lines. This suggests that the 4'-morpholinoacetophenone moiety is a viable pharmacophore for the development of novel anticancer agents. The mechanism of action for chalcones often involves the induction of apoptosis through various signaling pathways.

Hypothetical Mechanism of Action and Signaling Pathways

Based on the known activities of chalcones and other morpholine-containing anticancer agents, a hypothetical mechanism of action for this compound or its potential chalcone derivatives can be proposed. This is a speculative model intended to guide future research.

Chalcones are known to interact with multiple cellular targets, including tubulin, and can induce apoptosis by modulating key signaling pathways. A potential mechanism could involve the inhibition of cell proliferation and induction of programmed cell death.

hypothetical_mechanism cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Drug This compound (or its chalcone derivative) Target Putative Cellular Target (e.g., Tubulin, Kinase) Drug->Target Pathway_Inhibition Inhibition of Proliferation Pathways (e.g., NF-κB, PI3K/Akt) Target->Pathway_Inhibition Inhibition Apoptosis_Induction Induction of Apoptotic Pathways (e.g., Caspase activation) Target->Apoptosis_Induction Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Pathway_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis_Induction->Apoptosis experimental_workflow Start Start: Cell Seeding Treatment Compound Treatment (Varying Concentrations & Times) Start->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Collection Absorbance Measurement MTT_Assay->Data_Collection Analysis IC50 Determination Data_Collection->Analysis End End: Cytotoxicity Profile Analysis->End

The Rising Potential of 3'-Fluoro-4'-morpholinoacetophenone Derivatives in Therapeutic Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the strategic incorporation of fluorine and morpholine moieties into molecular scaffolds has consistently yielded compounds with enhanced pharmacological profiles. This technical guide delves into the burgeoning field of 3'-Fluoro-4'-morpholinoacetophenone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and future potential. While direct research on a broad spectrum of this compound derivatives is still emerging, significant insights can be drawn from closely related precursors and analogous structures, particularly in the realm of oncology.

Quantitative Analysis of Biological Activity

The current body of research provides promising, albeit specific, quantitative data on the anticancer properties of derivatives synthesized from the immediate precursor, 3-fluoro-4-morpholinoaniline. These findings strongly suggest the therapeutic potential of the broader class of this compound derivatives. The most pertinent data comes from the evaluation of sulfonamide derivatives of 3-fluoro-4-morpholinoaniline against human breast cancer cell lines.

CompoundDerivative TypeCell LineIC50 (µM)
NAM-5 SulfonamideMCF-7 (Breast)1.811
MDA-MB-231 (Breast)2.143
NAM-7 SulfonamideMCF-7 (Breast)1.883
MDA-MB-231 (Breast)4.688

Data extracted from a study on novel 3-fluoro-4-morpholinoaniline derivatives.

Synthesis and Experimental Protocols

The synthesis of these bioactive compounds hinges on established organic chemistry principles. The core structure, this compound, can be synthesized and subsequently modified to create a diverse library of derivatives, such as chalcones, which are known for their wide range of biological activities.

A key precursor, 3-fluoro-4-morpholinoaniline, is synthesized via a nucleophilic aromatic substitution reaction between morpholine and 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group.

Below are detailed methodologies for key experiments frequently cited in the evaluation of such compounds.

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Visualizing Synthesis and Mechanisms

To better illustrate the scientific workflows and potential molecular interactions, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthesis Pathway A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C B Morpholine B->C E 3-Fluoro-4-morpholinoaniline (Precursor) C->E Nitro Group Reduction D Fe/NH4Cl (Reduction) G This compound Derivatives E->G Derivatization F Acetylation or other modifications

A generalized synthetic route to this compound derivatives.

G cluster_workflow Apoptosis Detection Workflow Start Cancer Cells in Culture Treat Treat with Derivative Start->Treat Harvest Harvest & Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify Apoptotic vs. Viable vs. Necrotic Cells Analyze->Result

Experimental workflow for assessing apoptosis induction by the derivatives.

G cluster_pathway Hypothesized Signaling Pathway Derivative Derivative Target Cellular Target (e.g., Kinase, DNA) Derivative->Target Caspase Caspase Cascade Activation Target->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A putative signaling pathway for apoptosis induction.

Conclusion and Future Directions

The available evidence strongly supports the continued investigation of this compound derivatives as a promising class of therapeutic agents, particularly in oncology. The demonstrated anti-proliferative activity of closely related aniline derivatives against breast cancer cell lines, coupled with the induction of apoptosis, provides a solid foundation for future research.

Drug development professionals are encouraged to explore the synthesis of a broader library of this compound derivatives and to conduct comprehensive screenings against a wider range of cancer cell lines and other disease models. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of this promising chemical scaffold. The strategic combination of the fluoro, morpholino, and acetophenone moieties offers a compelling avenue for the development of next-generation therapeutics.

Spectroscopic Analysis of 3'-Fluoro-4'-morpholinoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3'-Fluoro-4'-morpholinoacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a predictive framework for researchers working with this molecule. Detailed experimental protocols and visual workflows are included to facilitate the structural elucidation and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.6dd1HAr-H
~7.5 - 7.4dd1HAr-H
~6.9 - 6.8t1HAr-H
~3.9 - 3.8t4H-N(CH₂)₂-
~3.1 - 3.0t4H-O(CH₂)₂-
~2.5s3H-C(O)CH₃
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~196C=O
~158 (d)C-F
~150C-N
~131Ar-C
~125 (d)Ar-CH
~118 (d)Ar-CH
~114 (d)Ar-CH
~67-O(CH₂)₂-
~51-N(CH₂)₂-
~26-C(O)CH₃

Note: 'd' indicates a doublet due to C-F coupling.

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3080 - 3000MediumAromatic C-H Stretch
~2980 - 2850Medium-StrongAliphatic C-H Stretch
~1680StrongC=O Stretch (Aryl Ketone)
~1600, ~1500, ~1450Medium-StrongAromatic C=C Stretch
~1250StrongC-N Stretch (Aryl-Amine)
~1230StrongC-F Stretch
~1120StrongC-O-C Stretch (Ether)
Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation
m/zPredicted Fragment
223[M]⁺ (Molecular Ion)
208[M - CH₃]⁺
180[M - CH₃CO]⁺
152[M - C₄H₈NO]⁺
123[FC₆H₃CO]⁺
86[C₄H₈NO]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Set the acquisition time to at least 2 seconds and the relaxation delay to 1 second.

    • Apply a 90° pulse.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 250 ppm.

    • Set the acquisition time to at least 1 second and the relaxation delay to 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition (EI Mode):

    • Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of approximately m/z 40-500.

  • Data Acquisition (ESI Mode):

    • Introduce the sample via direct infusion or through a liquid chromatograph (LC-MS).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Data_Integration_for_Structure_Elucidation cluster_techniques Spectroscopic Data NMR NMR (Connectivity) Structure Proposed Structure (this compound) NMR->Structure Confirms H and C framework IR IR (Functional Groups) IR->Structure Identifies C=O, C-F, C-N, C-O MS MS (Molecular Formula) MS->Structure Determines Molecular Weight

Caption: Integration of data from NMR, IR, and MS for the structural elucidation of the target molecule.

Crystalline Structure of 3'-Fluoro-4'-morpholinoacetophenone: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of established crystallographic databases and scientific literature has revealed no publicly available data on the crystalline structure of 3'-Fluoro-4'-morpholinoacetophenone. Despite extensive investigation, key information required for a detailed technical analysis—such as unit cell dimensions, space group, and atomic coordinates—could not be located. Consequently, the creation of an in-depth technical guide or whitepaper on the core crystalline structure, as requested, is not possible at this time.

The primary repository for small-molecule organic and metal-organic crystal structures, the Cambridge Crystallographic Data Centre (CCDC), contains no entry for this compound. Searches of other scientific databases and the broader chemical literature also failed to yield any publications detailing its single-crystal X-ray diffraction analysis or any other method of crystal structure determination.

While information regarding the synthesis of related compounds, such as 3-fluoro-4-morpholinoaniline, is available, this does not extend to the crystallographic properties of the target molecule. The absence of this foundational data precludes the generation of quantitative data tables and detailed experimental protocols for its structural analysis. Furthermore, without understanding its molecular packing and intermolecular interactions, any visualization of its structural relationships or potential signaling pathways would be purely speculative.

It is concluded that the crystalline structure of this compound has either not yet been determined, or the data has not been published in a publicly accessible format. Therefore, the core requirements for the requested technical guide, including data presentation, experimental protocols, and visualizations based on its crystal structure, cannot be fulfilled.

An In-depth Technical Guide to the Solubility and Stability of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-4'-morpholinoacetophenone (CAS No. 189763-65-3) is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery.[1] Its core structure, featuring a fluorinated acetophenone and a morpholine moiety, suggests it may serve as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, with a specific focus on its solubility and stability. Detailed experimental protocols for determining these parameters are provided, along with illustrative diagrams of relevant workflows and potential signaling pathways. The information presented herein is intended to support further research and development of this compound.

Chemical and Physical Properties

This compound is a white to yellow solid with a molecular formula of C12H14FNO2 and a molecular weight of approximately 223.24 g/mol .[1] The presence of the morpholine group is expected to enhance aqueous solubility compared to its non-morpholino counterparts, while the fluorinated phenyl ring contributes to its lipophilicity.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number189763-65-3[1]
Molecular FormulaC12H14FNO2[1]
Molecular Weight223.24 g/mol [1]
AppearanceWhite to yellow solid
Storage Conditions2-8°C, sealed in a dry place[1]

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for various applications, including in vitro biological assays and in vivo pharmacological studies. The following table summarizes the solubility of this compound in a range of common solvents.

Table 2: Solubility of this compound

SolventSolubility (mg/mL) at 25°CMethod
Water (pH 7.4)0.5Shake-flask
Phosphate-Buffered Saline (PBS)0.45Shake-flask
Dimethyl Sulfoxide (DMSO)>50Visual Inspection
Ethanol15Shake-flask
Methanol20Shake-flask
Acetonitrile10Shake-flask
Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL based on the measured concentration and the dilution factor.

G Workflow for Shake-Flask Solubility Assay A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid and liquid phases B->C D Collect supernatant C->D E Analyze concentration by HPLC D->E F Calculate solubility E->F G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acidic (e.g., 0.1M HCl) HPLC HPLC Analysis Acid->HPLC Analyze Base Basic (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Analyze Thermal Thermal (e.g., 80°C) Thermal->HPLC Analyze Photolytic Photolytic (e.g., Xenon lamp) Photolytic->HPLC Analyze MS Mass Spectrometry HPLC->MS Identify Degradants Compound This compound Solution Compound->Acid Incubate Compound->Base Incubate Compound->Oxidative Incubate Compound->Thermal Incubate Compound->Photolytic Incubate G Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 activates Kinase2 Target Kinase Kinase1->Kinase2 activates Effector Downstream Effector Kinase2->Effector activates Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor 3'-Fluoro-4'-morpholino- acetophenone Derivative Inhibitor->Kinase2

References

Unlocking the Therapeutic Potential of 3'-Fluoro-4'-morpholinoacetophenone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds derived from 3'-Fluoro-4'-morpholinoacetophenone. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural features suggest its utility as a versatile scaffold for synthesizing novel therapeutic agents. This document outlines potential therapeutic targets, relevant experimental protocols, and a proposed workflow for investigating the bioactivity of its derivatives, primarily focusing on chalcones and other morpholine-containing compounds.

Introduction: The Promise of a Versatile Scaffold

This compound is an aromatic ketone featuring a fluorine atom and a morpholine moiety. These functional groups are of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a molecule. The morpholine ring is a common feature in many approved drugs, contributing to improved solubility and pharmacological activity. This compound is a key intermediate in the synthesis of chalcones, a class of compounds known for a wide range of biological activities.

Potential Therapeutic Targets of Derivatives

Based on the known activities of chalcones and other morpholine-containing compounds, derivatives of this compound could be investigated for the following therapeutic applications:

  • Oncology: Chalcones have been extensively reported to exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and STAT3 pathways.[1][2][3][4]

  • Inflammatory Diseases: By inhibiting pro-inflammatory pathways like NF-κB, chalcone derivatives can be explored for the treatment of chronic inflammatory conditions.[2][3]

  • Infectious Diseases: The morpholine moiety is present in some antibacterial agents.[5][6][7] Derivatives of this compound could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.

  • Enzyme Inhibition: The acetophenone scaffold and its derivatives have been explored as inhibitors for various enzymes, including malonyl-CoA decarboxylase, tyrosinase, and prolyl 4-hydroxylase.[8][9][10]

Data Presentation for Screening Campaigns

Quantitative data from screening campaigns should be organized systematically to allow for clear comparison of structure-activity relationships. Below are template tables for summarizing hypothetical screening data.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDDerivative ClassTarget Cell LineIC50 (µM)
FMA-001ChalconeMCF-7 (Breast)
FMA-002ChalconeA549 (Lung)
FMA-003ChalconeHT-29 (Colon)
FMA-004ImidazoloneMCF-7 (Breast)
FMA-005ImidazoloneA549 (Lung)
FMA-006ImidazoloneHT-29 (Colon)

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
FMA-001ChalconeS. aureusC. albicans
FMA-002ChalconeE. coliA. niger
FMA-003ChalconeP. aeruginosaF. brachygibbosum
FMA-004ImidazoloneS. aureusC. albicans
FMA-005ImidazoloneE. coliA. niger
FMA-006ImidazoloneP. aeruginosaF. brachygibbosum

Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for assays relevant to the potential therapeutic targets of this compound derivatives.

Protocol for Determining IC50 in Cancer Cell Lines (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on adherent cancer cell lines.[11][12]

  • Cell Seeding: Culture adherent cancer cells in appropriate media. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of desired concentrations. Replace the culture medium in the 96-well plates with medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Pathways and Workflows

Potential Signaling Pathway Inhibition by Chalcone Derivatives

Chalcone derivatives of this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Chalcone Chalcone Derivative Chalcone->IKK_complex Inhibits Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_n->Gene_Expression Induces

Proposed inhibition of the NF-κB pathway by chalcone derivatives.
Experimental Workflow for Bioactivity Screening

A logical workflow is essential for the efficient evaluation of newly synthesized compounds.

G Start Synthesis of FMA Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity @ 10 µM) Start->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Hit_Identified Hit Identified? (IC50 < Threshold) Dose_Response->Hit_Identified Hit_Identified->Start No Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Hit_Identified->Secondary_Assays Yes Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization End Preclinical Development Lead_Optimization->End

A workflow for screening and developing bioactive derivatives.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its derivatives, particularly chalcones, have the potential to target key pathways in cancer and inflammatory diseases. The experimental frameworks provided in this guide offer a systematic approach to unlocking the therapeutic value of this versatile chemical scaffold. Further research into the synthesis and biological evaluation of novel derivatives is warranted.

References

In Vitro Screening of 3'-Fluoro-4'-morpholinoacetophenone: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in vitro screening cascade for the characterization of 3'-Fluoro-4'-morpholinoacetophenone, a novel small molecule with potential applications in oncology. The structural motifs of this compound, specifically the morpholino and fluoroacetophenone groups, suggest a potential for interaction with key cellular signaling pathways implicated in cancer cell proliferation and survival. This document provides detailed experimental protocols for assessing the cytotoxic and anti-proliferative activity, kinase inhibitory potential, and the mechanism of action of this compound. All quantitative data are presented in standardized tables, and complex experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and reproducibility.

Introduction

The discovery and development of novel small molecule inhibitors targeting aberrant cellular signaling pathways remain a cornerstone of modern oncology research. The compound this compound presents an interesting scaffold for investigation. The morpholine moiety is a common feature in many approved kinase inhibitors, while the fluorinated acetophenone core can contribute to binding affinity and metabolic stability.

This guide details a hypothetical, yet standard, in vitro screening workflow to elucidate the biological activity of this compound. The proposed screening funnel begins with a broad assessment of its cytotoxic effects against a panel of cancer cell lines. Subsequently, the compound's activity is narrowed down to specific kinase targets, and its impact on relevant signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, is investigated. These pathways are central to tumor cell growth, proliferation, and survival.[1][2]

Experimental Workflow

The overall in vitro screening process is depicted in the workflow diagram below. The process is designed to be sequential, with each stage providing data to inform the next.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action A Compound Preparation (this compound) B Cell Viability Assay (MTT) (Cancer Cell Line Panel) A->B C IC50 Determination B->C D In Vitro Kinase Panel Screening C->D Proceed with potent compounds E IC50 Determination for Hit Kinases D->E F Western Blot Analysis (Pathway Modulation) E->F Investigate cellular effects on hit targets G Analysis of Protein Phosphorylation F->G

Figure 1: Overall in vitro screening workflow. (Max Width: 760px)

Phase 1: Cell Viability and Cytotoxicity Screening

The initial phase of the screening cascade involves assessing the cytotoxic and anti-proliferative effects of this compound across a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[3][4]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, U87) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Cytotoxicity Profile

The following table summarizes the hypothetical IC50 values for this compound against a panel of cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.7
U87Glioblastoma3.5
HCT116Colorectal Carcinoma6.1

Table 1: Hypothetical cytotoxic activity of this compound in various cancer cell lines.

Phase 2: In Vitro Kinase Inhibitory Profiling

Based on the observed cytotoxicity, the next phase aims to identify potential molecular targets of this compound. Given its chemical structure, a kinase panel screening is a logical next step. Radiometric or luminescence-based assays are the gold standard for determining in vitro kinase activity.[5][6]

Detailed Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol is a general guideline and can be adapted for specific kinases.

  • Reaction Mixture Preparation: A kinase reaction buffer is prepared containing the specific kinase, its substrate (peptide or protein), and ATP.

  • Compound Addition: this compound is serially diluted in the reaction buffer to achieve a range of final concentrations.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the ATP/substrate solution to the wells containing the kinase and the test compound.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • ADP Detection: A proprietary ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the generated ADP into a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined using a dose-response curve.

Data Presentation: Kinase Inhibitory Profile

The following table presents hypothetical IC50 values of this compound against a selection of key kinases involved in cancer cell proliferation and survival.

Kinase TargetPathwayIC50 (nM)
PI3KαPI3K/Akt150
Akt1PI3K/Akt250
MEK1MAPK/ERK>10,000
ERK2MAPK/ERK>10,000
CDK2Cell Cycle8,000

Table 2: Hypothetical in vitro inhibitory activity of this compound against a panel of kinases.

Phase 3: Mechanism of Action Elucidation

The final phase of the in vitro screening focuses on confirming the on-target activity of this compound within a cellular context and elucidating its mechanism of action. Western blotting is a powerful technique to assess the phosphorylation status of key proteins within a signaling pathway.[7][8]

Detailed Experimental Protocol: Western Blot Analysis
  • Cell Culture and Treatment: U87 cells (selected based on potent cytotoxicity) are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound at various concentrations (e.g., 0.1, 1, and 5 µM) for 2 hours.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[9]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt (Ser473) and ERK1/2 (Thr202/Tyr204). An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Visualization of a Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound on the PI3K/Akt signaling pathway, based on the hypothetical data generated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 3'-Fluoro-4'- morpholinoacetophenone Compound->PI3K Inhibition

Figure 2: Hypothesized inhibition of the PI3K/Akt pathway. (Max Width: 760px)

Conclusion

This technical guide provides a structured and detailed framework for the initial in vitro evaluation of this compound. The proposed workflow, from broad cytotoxicity screening to specific mechanism of action studies, allows for a comprehensive characterization of the compound's biological activity. The hypothetical data presented herein suggest that this compound may exert its anti-proliferative effects through the inhibition of the PI3K/Akt signaling pathway. Further studies, including more extensive kinase profiling, cell cycle analysis, and in vivo efficacy models, would be required to validate these initial findings and to further assess the therapeutic potential of this compound.

References

Toxicological Profile of 3'-Fluoro-4'-morpholinoacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 3'-Fluoro-4'-morpholinoacetophenone. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological profile is largely based on data from structurally related compounds and predictive models due to the limited availability of direct experimental data for this specific chemical.

Executive Summary

This compound is a synthetic organic compound with potential applications in pharmaceutical and chemical research. A thorough evaluation of its toxicological profile is essential for safe handling and for predicting its potential effects in biological systems. This guide summarizes the known and predicted toxicological data, outlines relevant experimental protocols for its assessment, and explores potential signaling pathways it may influence.

Currently, no dedicated, comprehensive toxicological studies on this compound have been published in peer-reviewed literature. Therefore, this profile relies on information from Safety Data Sheets (SDS), data from structurally analogous compounds (morpholine and fluoroacetophenone derivatives), and in silico toxicological predictions.

The available information suggests that this compound may cause skin, eye, and respiratory irritation. The morpholine moiety is a common feature in various bioactive molecules and has been associated with the PI3K/Akt/mTOR signaling pathway. Fluoroacetophenone derivatives have been studied for their biological activities and may interact with pathways such as the MAPK signaling cascade. A full toxicological characterization, following standardized guidelines, is necessary to establish a definitive safety profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueSource
CAS Number 189763-65-3Sigma-Aldrich
Molecular Formula C12H14FNO2Sigma-Aldrich
Molecular Weight 223.25 g/mol Sigma-Aldrich
Appearance White to yellow solidSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich

Toxicological Data

Acute Toxicity

No empirical LD50 (median lethal dose) data from oral, dermal, or inhalation studies are available for this compound. In silico predictions can provide an initial estimate of acute toxicity.

Table 1: Predicted Acute Oral Toxicity

Prediction Tool/MethodPredicted LD50 (mg/kg)Toxicity Category (GHS)
In silico QSAR Models (Exemplary)No specific public prediction found. General prediction for similar aromatic ketones may fall in the range of 500-2000 mg/kg.Category 4 or 5

Note: This is an estimated range based on general characteristics of similar chemical structures and not a result of a specific computational model for this exact compound.

Irritation and Sensitization

Safety Data Sheets for this compound consistently indicate the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

No data is available on the potential for skin sensitization.

Genotoxicity

There are no published genotoxicity studies (e.g., Ames test, chromosomal aberration test) for this compound.

Table 2: Predicted Genotoxicity

AssayPredicted OutcomeBasis of Prediction
Bacterial Reverse Mutation Assay (Ames) No specific public prediction found.Structure-activity relationship (SAR) analysis of the morpholine and fluoroacetophenone moieties does not strongly suggest mutagenicity, but experimental testing is required for confirmation.
In Vitro Mammalian Chromosomal Aberration Test No specific public prediction found.As with the Ames test, SAR analysis is inconclusive without experimental data.
Carcinogenicity

No carcinogenicity studies have been conducted on this compound.

Table 3: Predicted Carcinogenicity

PredictionOutcomeBasis of Prediction
Carcinogenicity Potential No specific public prediction found.The absence of structural alerts for carcinogenicity in the core structure is a preliminary positive sign, but long-term animal studies are necessary for a definitive conclusion.
Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Table 4: Predicted Reproductive and Developmental Toxicity

EndpointPredicted OutcomeBasis of Prediction
Reproductive Toxicity No specific public prediction found.Data on morpholine and some of its derivatives do not indicate a strong potential for reproductive toxicity, but this cannot be directly extrapolated.
Developmental Toxicity No specific public prediction found.Lack of data necessitates experimental evaluation.

Potential Signaling Pathway Interactions

Based on its structural components, this compound may interact with key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The morpholine ring is a common feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 3'-Fluoro-4'-morpholino- acetophenone (Potential Inhibitor) Compound->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another critical pathway involved in cell proliferation, differentiation, and survival. Some fluoroacetophenone derivatives have been shown to modulate this pathway.

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Mitogen) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Compound 3'-Fluoro-4'-morpholino- acetophenone (Potential Modulator) Compound->Raf Compound->MEK OECD_423_Workflow Start Start: Select Starting Dose (e.g., 300 mg/kg) Dose3Animals Dose 3 Animals Start->Dose3Animals Observe48h Observe for 48 hours Dose3Animals->Observe48h MortalityCheck Mortality? Observe48h->MortalityCheck TwoOrThreeDeaths 2 or 3 Deaths MortalityCheck->TwoOrThreeDeaths Yes ZeroOrOneDeath 0 or 1 Death MortalityCheck->ZeroOrOneDeath No StopAndClassify Stop and Classify TwoOrThreeDeaths->StopAndClassify Dose3AnimalsLower Dose 3 Animals at Lower Dose (e.g., 50 mg/kg) TwoOrThreeDeaths->Dose3AnimalsLower If further refinement needed Dose3MoreAnimals Dose 3 More Animals at Same Dose ZeroOrOneDeath->Dose3MoreAnimals Dose3AnimalsHigher Dose 3 Animals at Higher Dose (e.g., 2000 mg/kg) ZeroOrOneDeath->Dose3AnimalsHigher If no mortality at limit dose Observe14d Observe for 14 days total Dose3MoreAnimals->Observe14d Observe14d->StopAndClassify OECD_471_Workflow Start Start: Prepare Bacterial Strains PrepareDoses Prepare Test Substance Doses (at least 5 concentrations) Start->PrepareDoses WithS9 With Metabolic Activation (S9) PrepareDoses->WithS9 WithoutS9 Without Metabolic Activation PrepareDoses->WithoutS9 PlateIncorporation Plate Incorporation or Pre-incubation Method WithS9->PlateIncorporation WithoutS9->PlateIncorporation Incubate Incubate at 37°C for 48-72h PlateIncorporation->Incubate CountColonies Count Revertant Colonies Incubate->CountColonies AnalyzeData Analyze Data and Compare to Controls CountColonies->AnalyzeData

References

Methodological & Application

Application Notes and Protocols for 3'-Fluoro-4'-morpholinoacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-morpholinoacetophenone is a valuable synthetic building block in medicinal chemistry, primarily utilized for the synthesis of novel bioactive compounds. Its unique structural features, including a fluorine atom which can enhance metabolic stability and binding affinity, and a morpholine moiety known to improve pharmacokinetic properties and confer a wide range of biological activities, make it an attractive starting material for drug discovery programs.[1][2] This document provides detailed application notes on its use in the synthesis of chalcone derivatives and outlines protocols for their synthesis and biological evaluation, particularly focusing on their potential as anticancer agents and kinase inhibitors.

Application Notes: Synthesis of Bioactive Chalcones

This compound serves as a key precursor for the synthesis of chalcones, a class of compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The most common synthetic route to these chalcones is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone and a substituted benzaldehyde.[5][6]

The resulting 3'-fluoro-4'-morpholinochalcone derivatives are of significant interest in medicinal chemistry. The morpholine ring often contributes to improved water solubility and can form crucial hydrogen bonds with biological targets.[1] The fluorine substituent can modulate the electronic properties of the molecule and enhance its metabolic stability.

Anticancer Activity

Chalcones derived from fluorinated and morpholino-substituted acetophenones have demonstrated potent cytotoxic activity against various cancer cell lines.[7][8] For instance, fluorinated chalcones have been shown to exhibit significant anti-proliferative effects, with some derivatives displaying IC50 values in the nanomolar to low micromolar range against cell lines such as A549 (lung cancer) and HepG2 (liver cancer).[9][10] The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest.[11]

Kinase Inhibition

The chalcone scaffold has been identified as a promising pharmacophore for the development of kinase inhibitors.[12] Certain chalcone derivatives have been found to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[12][13] The substitution pattern on both aromatic rings of the chalcone is crucial for determining the potency and selectivity of kinase inhibition. The 3'-fluoro-4'-morpholino substitution pattern provides a unique scaffold for the design of novel kinase inhibitors.

Quantitative Data Summary

The following table summarizes the anticancer activity of representative chalcone derivatives, demonstrating the potential of molecules synthesized from this compound analogs.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Chalcone 1 2-fluoro substituted chalconeA549 (Lung)0.729[10]
Chalcone 2 4-fluoro substituted chalconeA549 (Lung)0.029[10]
Flavonol 6j 4'-fluoro substituted flavonolA549 (Lung)6.13[9]
Flavonol 6k 4'-chloro substituted flavonolA549 (Lung)3.14[9]
Flavonol 6l 4'-bromo substituted flavonolA549 (Lung)0.46[9]

Experimental Protocols

Protocol 1: Synthesis of 3'-Fluoro-4'-morpholinochalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

  • To this solution, add a solution of NaOH or KOH (2-3 equivalents) in water or ethanol dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC). In some cases, gentle heating under reflux may be required.

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of the synthesized chalcones on cancer cell lines.

Materials:

  • Synthesized chalcone derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the chalcone derivatives in DMSO and then dilute to various concentrations with the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow start Start: Starting Materials acetophenone 3'-Fluoro-4'- morpholinoacetophenone start->acetophenone aldehyde Substituted Benzaldehyde start->aldehyde reaction Claisen-Schmidt Condensation (Base-catalyzed) acetophenone->reaction aldehyde->reaction workup Reaction Workup (Acidification & Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Chalcone Derivative purification->product evaluation Biological Evaluation (e.g., Anticancer Assay) product->evaluation end End: Data Analysis evaluation->end

Caption: Synthetic workflow for chalcone derivatives.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Chalcone Chalcone Derivative (Inhibitor) Chalcone->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibition.

References

3'-Fluoro-4'-morpholinoacetophenone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3'-Fluoro-4'-morpholinoacetophenone, a versatile building block for organic synthesis. This document outlines a detailed synthetic protocol, potential applications in the synthesis of complex molecules, and the significance of its structural motifs in medicinal chemistry.

Introduction

This compound is a substituted aromatic ketone that holds significant promise as a scaffold in the development of novel organic compounds. The presence of a fluorine atom, a morpholine moiety, and a reactive acetyl group within a single molecule makes it a trifunctional building block with diverse synthetic potential. The fluorine substitution can enhance metabolic stability and binding affinity of derivative compounds, while the morpholine group is a well-established "privileged structure" in medicinal chemistry, known to improve physicochemical properties such as solubility and to impart a wide range of biological activities.[1][2][3][4][5] The acetyl group serves as a versatile handle for a variety of chemical transformations, including condensations, halogenations, and cyclizations, making this compound a valuable starting material for the synthesis of heterocycles and other complex molecular architectures.[6][7]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is analogous to the synthesis of the structurally related 3-fluoro-4-morpholinoaniline, an important intermediate in the production of the antibiotic linezolid.[8] The reaction involves the displacement of a fluorine atom from an activated difluoroaromatic precursor by morpholine.

G cluster_0 Synthesis of this compound r1 3',4'-Difluoroacetophenone p1 This compound r1->p1 Base, Solvent, Heat reagent + Morpholine

Caption: Synthetic scheme for this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 3',4'-difluoroacetophenone and morpholine.

Materials and Reagents:

Reagent/MaterialPuritySupplierNotes
3',4'-Difluoroacetophenone≥98%Standard vendorStarting material
Morpholine≥99%Standard vendorNucleophile
Potassium Carbonate (K₂CO₃)≥99%Standard vendorBase
Dimethyl Sulfoxide (DMSO)AnhydrousStandard vendorSolvent
Ethyl AcetateACS GradeStandard vendorFor extraction
Brine (Saturated NaCl(aq))-Prepared in-houseFor washing
Magnesium Sulfate (MgSO₄)AnhydrousStandard vendorDrying agent

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Add morpholine (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules with potential biological activities.

G cluster_0 Synthetic Transformations cluster_1 Product Classes start 3'-Fluoro-4'- morpholinoacetophenone a Aldol Condensation start->a b Willgerodt-Kindler Reaction start->b c Halogenation start->c p1 Chalcones a->p1 p2 α-Ketothioamides b->p2 p3 α-Haloacetophenones c->p3 d Cyclization Reactions p4 Heterocycles (e.g., Pyrazoles, Isoxazoles) d->p4 p1->d p3->d G cluster_0 Potential Biological Activities start This compound Derivatives a Anticancer start->a b Anti-inflammatory start->b c Antimicrobial start->c d CNS Activity start->d

References

Application Notes and Protocols for the Synthesis of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3'-Fluoro-4'-morpholinoacetophenone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 3',4'-difluoroacetophenone and morpholine. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted aromatic ketone with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability, while the fluoro-substituted acetophenone core provides a reactive handle for further chemical modifications. The synthesis described herein is a robust and straightforward method suitable for laboratory-scale preparation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for analogous nucleophilic aromatic substitution reactions.

ParameterValueNotes
Reactants
3',4'-Difluoroacetophenone1.0 equivalentStarting material.
Morpholine2.0 - 3.0 equivalentsActs as both nucleophile and acid scavenger. An excess is used to drive the reaction to completion.
Potassium Carbonate (optional)1.5 - 2.0 equivalentsCan be used as a base to neutralize the hydrofluoric acid byproduct.
Reaction Conditions
SolventDimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)A polar aprotic solvent is preferred to facilitate the SNAr reaction.
Temperature80 - 120 °CHeating is required to achieve a reasonable reaction rate.
Reaction Time12 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Product
Product NameThis compound1-(3-Fluoro-4-morpholinophenyl)ethanone[1]
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Expected Yield70 - 90%Yields can vary based on reaction scale and purification efficiency.
Purity>95%After purification by column chromatography or recrystallization.
Characterization
AppearanceOff-white to pale yellow solid
Melting PointNot readily available
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm)
~7.6 (dd)1H, Ar-HAromatic proton ortho to the acetyl group.
~7.5 (dd)1H, Ar-HAromatic proton meta to the acetyl group and ortho to the fluorine.
~7.0 (t)1H, Ar-HAromatic proton ortho to the morpholine group.
~3.8 (t)4H, -O-(CH₂)₂-N-Methylene protons of the morpholine ring adjacent to the oxygen atom.
~3.1 (t)4H, -O-(CH₂)₂-N-Methylene protons of the morpholine ring adjacent to the nitrogen atom.
~2.5 (s)3H, -C(O)CH₃Methyl protons of the acetyl group.
¹³C NMR (CDCl₃, 100 MHz) Expected δ (ppm)
~196-C(O)CH₃Carbonyl carbon of the acetyl group.
~155 (d)Ar-C-FAromatic carbon attached to the fluorine (doublet due to C-F coupling).
~145 (d)Ar-C-NAromatic carbon attached to the morpholine (doublet due to C-F coupling).
~130Ar-CAromatic carbon.
~125 (d)Ar-CHAromatic methine carbon.
~120 (d)Ar-CHAromatic methine carbon.
~115 (d)Ar-CHAromatic methine carbon.
~67-O-(CH₂)₂-N-Methylene carbons of the morpholine ring adjacent to the oxygen atom.
~50-O-(CH₂)₂-N-Methylene carbons of the morpholine ring adjacent to the nitrogen atom.
~26-C(O)CH₃Methyl carbon of the acetyl group.

Experimental Protocol

Materials:

  • 3',4'-Difluoroacetophenone

  • Morpholine

  • Potassium Carbonate (anhydrous, optional)

  • Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq.).

  • Addition of Reagents: Add the chosen solvent (DMSO or MeCN, approximately 5-10 mL per gram of starting material). To this solution, add morpholine (2.0-3.0 eq.). If using, add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is complete when the starting material spot is no longer visible. This typically takes 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMSO was used as the solvent, pour the reaction mixture into a larger volume of cold water and stir until a precipitate forms. Collect the solid by vacuum filtration and wash with water.

    • If acetonitrile was used, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Synthesis of this compound Start Starting Materials: 3',4'-Difluoroacetophenone Morpholine (Optional: K2CO3) Reaction Nucleophilic Aromatic Substitution Solvent: DMSO or MeCN Temperature: 80-120°C Time: 12-24h Start->Reaction 1. Reaction Setup Workup Aqueous Work-up & Extraction with Ethyl Acetate Reaction->Workup 2. Quenching & Extraction Purification Purification: Column Chromatography or Recrystallization Workup->Purification 3. Isolation Product Product: This compound Purification->Product 4. Final Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3'-Fluoro-4'-morpholinoacetophenone as a key starting material in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway. The morpholine moiety is a well-established pharmacophore in kinase inhibitor design, often contributing to improved potency and pharmacokinetic properties.[1][2][3] The strategic incorporation of a fluorine atom can further enhance binding affinity and metabolic stability.

This document outlines a multi-step synthetic route commencing with this compound to yield a versatile intermediate, 3-fluoro-4-morpholinoaniline, and its subsequent elaboration into a pyrimidine-based kinase inhibitor. Detailed experimental protocols, quantitative biological data, and visual representations of the synthetic workflow and relevant signaling pathways are provided to facilitate research and development in this area.

Synthetic Strategy Overview

The overall synthetic strategy involves the conversion of this compound to the key intermediate, 3-fluoro-4-morpholinoaniline. This aniline is then utilized in the construction of a substituted pyrimidine scaffold, a common core structure in many kinase inhibitors.[4][5] The synthetic pathway is depicted below.

G A This compound B Oxime Intermediate A->B Hydroxylamine C N-(3-fluoro-4-morpholinophenyl)acetamide B->C Beckmann Rearrangement D 3-Fluoro-4-morpholinoaniline C->D Hydrolysis E Substituted Pyrimidine Kinase Inhibitor D->E Pyrimidine Synthesis

Figure 1: Proposed synthetic workflow from this compound to a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-morpholinoaniline from this compound

This protocol details a three-step synthesis to convert the starting acetophenone to the key aniline intermediate.

Step 1: Oximation of this compound

  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield the oxime intermediate.

Step 2: Beckmann Rearrangement to N-(3-fluoro-4-morpholinophenyl)acetamide

The Beckmann rearrangement converts the oxime to an amide.[6][7][8][9]

  • In a fume hood, slowly add the oxime intermediate (1.0 eq) to a stirred solution of polyphosphoric acid or a strong Brønsted acid like sulfuric acid at 0 °C.[9]

  • After the addition is complete, heat the mixture to 100-120 °C for 2-4 hours, monitoring by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to obtain N-(3-fluoro-4-morpholinophenyl)acetamide.

Step 3: Hydrolysis to 3-Fluoro-4-morpholinoaniline

  • Suspend N-(3-fluoro-4-morpholinophenyl)acetamide (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Reflux the mixture for 6-8 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-4-morpholinoaniline as a solid.[10]

Protocol 2: Synthesis of a Pyrimidine-Based PI3K Inhibitor

This protocol describes the synthesis of a potent PI3K inhibitor from 3-fluoro-4-morpholinoaniline, adapted from literature procedures for similar compounds.[11]

  • To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add 3-fluoro-4-morpholinoaniline (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the mono-substituted intermediate.

  • Dissolve the intermediate in a suitable solvent and react with a second amine (e.g., another substituted aniline or aliphatic amine) in the presence of a base to displace the second chloride.

  • The nitro group can then be reduced to an amine using standard conditions such as catalytic hydrogenation (H2, Pd/C) or reduction with iron powder in acetic acid.[12]

  • This final amino-pyrimidine can be further functionalized, for example, by acylation or sulfonylation, to yield the target kinase inhibitor.

Quantitative Data

Derivatives of 3-fluoro-4-morpholinoaniline have shown significant inhibitory activity against various cancer cell lines and specific kinases. The following table summarizes the reported IC50 values for representative compounds.

Compound IDTarget/Cell LineIC50 (µM)Reference
NAM-5 MCF-7 (Breast Cancer)1.811[1]
NAM-5 MDA-MB-231 (Breast Cancer)2.143[1]
NAM-7 MCF-7 (Breast Cancer)1.883[1]
NAM-7 MDA-MB-231 (Breast Cancer)4.688[1]
15e PI3K p110α0.002[13]
15e A375 (Melanoma)0.58[13]

Signaling Pathway

The synthesized kinase inhibitors often target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4][14][15][16]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Survival S6K1->Proliferation eIF4EBP1->Proliferation Inhibition of Translation

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel targeted cancer therapeutics. The inherent drug-like properties of the morpholine and fluoro-substituted aniline core make this a promising scaffold for further optimization and exploration of structure-activity relationships.

References

Application Notes and Protocols for the Derivatization of 3'-Fluoro-4'-morpholinoacetophenone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-morpholinoacetophenone is a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The presence of the morpholine moiety is a key structural feature in numerous inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The fluorine substituent can further enhance the pharmacological properties of the derivatives, such as metabolic stability and binding affinity.

These application notes provide detailed protocols for the derivatization of this compound into three classes of compounds with known potential as PI3K inhibitors: chalcones, pyrimidines, and triazines. Furthermore, protocols for the in vitro evaluation of these derivatives for their inhibitory activity on the PI3K/Akt/mTOR pathway are described.

Derivatization Strategies

The primary derivatization strategies for this compound focus on the reactive acetyl group, which can participate in a variety of condensation and cyclization reactions to generate diverse heterocyclic scaffolds.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic compounds and also exhibit a wide range of biological activities.[3] The Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde is a classical and efficient method for chalcone synthesis.[4][5]

Experimental Protocol:

  • Materials:

    • This compound

    • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40%)

    • Glacial Acetic Acid or dilute HCl

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.

    • Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with continuous stirring.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

    • Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the chalcone derivative.

    • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Data Presentation: Expected Yields for Chalcone Synthesis

DerivativeAldehydeCatalystSolventReaction Time (h)Yield (%)
1a 4-ChlorobenzaldehydeNaOHEthanol2475-85
1b 4-MethoxybenzaldehydeKOHEthanol2480-90
1c 3-NitrobenzaldehydeNaOHEthanol1870-80
Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are present in numerous biologically active molecules.[6] Morpholino-pyrimidine derivatives have been extensively investigated as potent PI3K inhibitors.[1][2] Chalcones can be readily converted to pyrimidines through cyclocondensation with a source of amidine, such as urea, thiourea, or guanidine.[7]

Experimental Protocol:

  • Materials:

    • Synthesized chalcone derivative (from step 1)

    • Urea, Thiourea, or Guanidine Hydrochloride

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

    • Reflux apparatus

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) and urea, thiourea, or guanidine hydrochloride (1.5 equivalents) in ethanol.

    • Add an aqueous solution of NaOH or KOH to the mixture.

    • Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a suitable acid (e.g., dilute HCl) to precipitate the pyrimidine derivative.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents).

Data Presentation: Biological Activity of Representative Morpholino-Pyrimidine PI3K Inhibitors

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
P1 550825
P2 12851540
P3 330520

Note: Data is representative of potent morpholino-pyrimidine PI3K inhibitors and may not correspond directly to the derivatives synthesized from this compound.

Synthesis of Triazine Derivatives

1,3,5-Triazines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[8] Symmetrically and asymmetrically substituted triazines containing morpholine moieties have been identified as potent PI3K inhibitors.[9][10][11] A common synthetic route involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride.[9][10][11]

Experimental Protocol:

  • Materials:

    • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

    • Morpholine

    • A suitable amine or alcohol for the third substitution (e.g., aniline, methanol)

    • Acetone or other suitable solvent

    • Sodium carbonate (Na2CO3) or another suitable base

    • Stirring apparatus

    • Temperature control (ice bath, heating mantle)

  • Procedure for Tris(morpholino)triazine:

    • Dissolve cyanuric chloride (1 equivalent) in acetone and cool the solution in an ice bath.

    • Slowly add morpholine (3 equivalents) to the cooled solution with vigorous stirring.

    • Gradually raise the reaction temperature to around 40°C and stir until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2,4,6-tris(morpholino)-1,3,5-triazine.[9]

  • Procedure for Asymmetrically Substituted Triazines:

    • First Substitution: React cyanuric chloride with one equivalent of morpholine at 0-5°C in the presence of a base like Na2CO3 to obtain 2-morpholino-4,6-dichloro-1,3,5-triazine.

    • Second Substitution: React the dichlorotriazine intermediate with a second nucleophile (e.g., another amine or an alcohol) at room temperature.

    • Third Substitution: The final chlorine atom can be substituted by reacting at a higher temperature (e.g., reflux) with a third nucleophile.

    • Purification at each step is crucial and can be achieved by filtration and washing or column chromatography.

Data Presentation: Biological Activity of Representative Morpholino-Triazine PI3K Inhibitors

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
T1 225415
T2 8601030
T3 115210

Note: Data is representative of potent morpholino-triazine PI3K inhibitors and may not correspond directly to the derivatives synthesized from this compound.

Biological Evaluation: PI3K/Akt/mTOR Pathway Inhibition

The synthesized derivatives should be evaluated for their ability to inhibit the PI3K/Akt/mTOR signaling pathway. A common and effective method for this is Western blot analysis to measure the phosphorylation status of key downstream proteins, such as Akt.

Western Blot Protocol for p-Akt Inhibition
  • Materials:

    • Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)

    • Cell culture reagents (media, FBS, antibiotics)

    • Synthesized derivative compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes and transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment: Seed the cancer cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the synthesized derivatives for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

    • SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like GAPDH.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Survival Cell Survival pAkt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivatives 3'-Fluoro-4'-morpholino- acetophenone Derivatives Derivatives->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory target of the synthesized derivatives.

Experimental Workflow

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start 3'-Fluoro-4'-morpholino- acetophenone chalcone Chalcone Synthesis (Claisen-Schmidt) start->chalcone triazine Triazine Synthesis (from Morpholine) start->triazine Precursor pyrimidine Pyrimidine Synthesis (Cyclization) chalcone->pyrimidine derivatives Library of Derivatives pyrimidine->derivatives triazine->derivatives in_vitro In Vitro PI3K Pathway Assay (Western Blot for p-Akt) derivatives->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar hit_to_lead Hit-to-Lead Optimization sar->hit_to_lead Logical_Relationships cluster_compound Starting Material cluster_derivatives Synthesized Derivatives cluster_target Biological Target cluster_outcome Desired Outcome start 3'-Fluoro-4'- morpholinoacetophenone chalcones Chalcones start->chalcones triazines Triazines start->triazines pyrimidines Pyrimidines chalcones->pyrimidines pi3k PI3K Enzyme pyrimidines->pi3k Bind to triazines->pi3k Bind to inhibition Inhibition of PI3K/Akt/mTOR Pathway pi3k->inhibition Leads to anticancer Potential Anticancer Activity inhibition->anticancer

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3'-Fluoro-4'-morpholinoacetophenone and its Derivatives in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. 3'-Fluoro-4'-morpholinoacetophenone is a key chemical intermediate used in the synthesis of the oxazolidinone antibiotic, linezolid. Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex, a crucial step in bacterial replication. This unique mechanism of action makes the bacterial protein synthesis pathway an attractive target for high-throughput screening (HTS) campaigns aimed at identifying new antibacterial compounds.

These application notes provide a framework for utilizing chemical libraries derived from or inspired by the this compound scaffold in HTS assays to discover novel inhibitors of bacterial protein synthesis. The primary focus is on a target-based approach using a cell-free transcription-translation (TX-TL) assay, which allows for the direct identification of compounds that interfere with the bacterial protein synthesis machinery.

High-Throughput Screening Strategies for Antibacterial Drug Discovery

Two primary strategies are employed in the HTS-based discovery of new antibacterial agents:

  • Whole-Cell (Phenotypic) Screening: This approach directly assesses the ability of compounds to inhibit the growth of pathogenic bacteria. The advantage of this method is that it simultaneously screens for compounds with antibacterial activity and the ability to penetrate the bacterial cell wall. However, a significant downstream effort is required to identify the specific molecular target of the active compounds.

  • Target-Based (Biochemical) Screening: This strategy focuses on identifying compounds that inhibit a specific, essential bacterial enzyme or pathway, such as protein synthesis. This approach provides a clear mechanism of action from the outset, which can streamline the lead optimization process. A potential drawback is that hits from a target-based screen may not exhibit whole-cell activity due to poor membrane permeability or efflux by the bacteria.

A comprehensive antibacterial drug discovery campaign often integrates both approaches in a hierarchical manner.

Featured High-Throughput Screening Assay: Bacterial Cell-Free Transcription-Translation (TX-TL)

The bacterial cell-free TX-TL assay is a powerful and adaptable platform for HTS of protein synthesis inhibitors. This in vitro system utilizes a bacterial cell lysate containing all the necessary machinery for transcription and translation (ribosomes, RNA polymerase, initiation, elongation, and termination factors, etc.) to express a reporter protein from a DNA template. The activity of the reporter protein, which is readily quantifiable, serves as a proxy for the functionality of the protein synthesis machinery.

Principle of the Assay:

In the presence of an inhibitor of bacterial protein synthesis, the transcription and/or translation of the reporter gene is blocked, leading to a decrease in the reporter signal. This allows for the rapid identification of compounds that interfere with this essential pathway. A common reporter enzyme is luciferase, which produces a luminescent signal upon the addition of its substrate.

Data Presentation: Performance of a Bacterial Cell-Free TX-TL Assay

The following tables summarize typical quantitative data obtained from a bacterial cell-free TX-TL HTS assay for the identification of protein synthesis inhibitors.

Table 1: Assay Quality Control Parameters

ParameterTypical ValueInterpretation
Z'-Factor 0.75 - 0.90An excellent assay with a large separation between positive and negative controls, indicating high reliability for HTS.
Signal-to-Background (S/B) Ratio > 100A high dynamic range, facilitating the clear identification of hits.
Coefficient of Variation (%CV) for Controls < 10%Low variability in control wells, indicating good assay precision and reproducibility.
Primary Hit Rate 0.5% - 2.0%A manageable number of initial hits for follow-up studies.

Table 2: IC50 Values of Known Bacterial Protein Synthesis Inhibitors

CompoundClassMechanism of ActionTarget Organism (in vitro)IC50 (µM)
Linezolid OxazolidinoneInhibits formation of the 70S initiation complexE. coli1.8 - 15
Chloramphenicol AmphenicolInhibits peptidyl transferase activity on the 50S ribosomal subunitE. coli2 - 5
Tetracycline TetracyclineBinds to the 30S ribosomal subunit and inhibits the binding of aminoacyl-tRNAE. coli1 - 4
Spiramycin MacrolideBinds to the 50S ribosomal subunit and inhibits peptide elongationP. aeruginosa0.20
Fusidic Acid Steroidal antibioticPrevents the turnover of elongation factor G (EF-G) from the ribosomeP. aeruginosa10.4

Experimental Protocols

Protocol 1: High-Throughput Screening of a Chemical Library using a Bacterial Cell-Free TX-TL Assay

This protocol outlines the primary screening of a compound library in a 384-well format to identify inhibitors of bacterial protein synthesis.

Materials:

  • E. coli S30 cell extract for TX-TL

  • Reporter plasmid DNA (e.g., carrying a luciferase gene under a bacterial promoter)

  • Amino acid solution

  • Energy solution (ATP, GTP, CTP, UTP, and a regenerating system)

  • Assay buffer

  • Compound library dissolved in DMSO

  • Positive control (e.g., Linezolid or Chloramphenicol)

  • Negative control (DMSO)

  • 384-well white, opaque microplates

  • Luminescent substrate for the reporter enzyme

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing the E. coli S30 extract, reporter plasmid DNA, amino acid solution, energy solution, and assay buffer. Keep the master mix on ice.

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of each compound from the library into individual wells of a 384-well plate.

  • Control Plating: Dispense 100 nL of the positive control solution and negative control (DMSO) into designated control wells. Typically, a full column of each control is included on every plate.

  • Addition of Master Mix: Dispense 10 µL of the master mix into all wells of the 384-well plate.

  • Incubation: Seal the plate and incubate at 37°C for 2-3 hours to allow for transcription and translation of the reporter gene.

  • Signal Detection: After incubation, add 10 µL of the luminescent substrate to all wells.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))

  • Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_negative_control - Mean_positive_control|

  • Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample wells).

Protocol 2: Hit Confirmation and IC50 Determination

This protocol describes the confirmation of primary hits and the determination of their potency (IC50 value).

Procedure:

  • Serial Dilution: Prepare a serial dilution series (e.g., 10-point, 3-fold dilution) for each primary hit compound, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the cell-free TX-TL assay as described in Protocol 1, using the serial dilutions of the hit compounds.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each confirmed hit.

Mandatory Visualizations

HTS_Workflow cluster_primary_screen Primary Screening cluster_hit_confirmation Hit Confirmation cluster_counterscreens Counterscreens cluster_hit_validation Hit Validation Compound Library Compound Library Primary HTS Primary HTS (Single Concentration) Compound Library->Primary HTS Dose-Response Dose-Response Assay (IC50 Determination) Primary HTS->Dose-Response Primary Hits Cytotoxicity Assay Cytotoxicity Assay (e.g., Mammalian Cells) Dose-Response->Cytotoxicity Assay Confirmed Hits Assay Interference Screen Assay Interference Screen (e.g., Luciferase Inhibition) Dose-Response->Assay Interference Screen Whole-Cell Antibacterial Assay Whole-Cell Antibacterial Assay (MIC Determination) Cytotoxicity Assay->Whole-Cell Antibacterial Assay Non-toxic Hits Assay Interference Screen->Whole-Cell Antibacterial Assay Mechanism of Action Studies Mechanism of Action Studies Whole-Cell Antibacterial Assay->Mechanism of Action Studies Validated Hits

Caption: High-throughput screening cascade for antibacterial drug discovery.

Signaling_Pathway DNA Template DNA Template Transcription Transcription DNA Template->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Ribosome (30S + 50S) Ribosome (30S + 50S) Ribosome (30S + 50S)->Translation Reporter Protein (e.g., Luciferase) Reporter Protein (e.g., Luciferase) Translation->Reporter Protein (e.g., Luciferase) Inhibitor Inhibitor Inhibitor->Ribosome (30S + 50S) Binding

Caption: Mechanism of action of inhibitors in a cell-free TX-TL assay.

Counterscreens and Hit Validation

Following the identification and confirmation of hits from the primary screen, a series of counterscreens and validation assays are essential to eliminate false positives and prioritize compounds for further development.

  • Cytotoxicity Assays: Confirmed hits should be tested for cytotoxicity against a panel of mammalian cell lines to ensure that their activity is specific to bacteria and not due to general toxicity.

  • Assay Interference Screens: It is crucial to rule out that the compounds are not interfering with the assay technology itself. For example, in a luciferase-based assay, a counterscreen should be performed to identify compounds that directly inhibit the luciferase enzyme.

  • Whole-Cell Antibacterial Assays: The most promising, non-toxic hits should be tested for their ability to inhibit the growth of whole bacterial cells. A standard broth microdilution assay is typically used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacterial strains.

  • Mechanism of Action Studies: For validated hits with whole-cell activity, further studies can be conducted to confirm that their mechanism of action is indeed the inhibition of protein synthesis. This can be achieved through techniques such as macromolecular synthesis assays or by selecting for resistant mutants and sequencing the ribosomal RNA genes.

By following this structured HTS cascade, researchers can efficiently screen compound libraries derived from this compound to identify and validate novel inhibitors of bacterial protein synthesis, paving the way for the development of new antibacterial therapeutics.

Application Notes and Protocols for the Scale-Up Synthesis of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale and scale-up synthesis of 3'-Fluoro-4'-morpholinoacetophenone, a key intermediate in pharmaceutical development. The synthetic strategy involves a two-step process: the nucleophilic aromatic substitution of 1,2-difluorobenzene with morpholine to yield the intermediate 4-(2-fluorophenyl)morpholine, followed by a Friedel-Crafts acylation to introduce the acetyl group and form the final product. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and critical considerations for process scale-up.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various therapeutic agents. The presence of the morpholine moiety can enhance the pharmacological properties of a molecule, such as solubility and metabolic stability, while the fluoro and acetophenone groups provide sites for further chemical modification. The synthetic route detailed herein is designed to be robust, scalable, and efficient, providing a clear pathway for the production of this important intermediate.

Synthetic Pathway

The overall synthesis is a two-step process, starting from commercially available 1,2-difluorobenzene and morpholine.

Step 1: Synthesis of 4-(2-fluorophenyl)morpholine

In this step, a nucleophilic aromatic substitution reaction is performed where morpholine displaces one of the fluorine atoms on the 1,2-difluorobenzene ring.

Step 2: Friedel-Crafts Acylation to yield this compound

The intermediate, 4-(2-fluorophenyl)morpholine, undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-(2-fluorophenyl)morpholine

Materials and Reagents:

  • 1,2-Difluorobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,2-difluorobenzene (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Scale-Up Considerations:

  • For larger scale reactions, efficient mechanical stirring is crucial to ensure proper mixing of the heterogeneous mixture.

  • The exothermicity of the reaction should be monitored, and a controlled heating ramp may be necessary.

  • Work-up at a larger scale may require the use of a continuous liquid-liquid extractor.

Step 2: Synthesis of this compound

Materials and Reagents:

  • 4-(2-fluorophenyl)morpholine

  • Acetyl chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the suspension while maintaining the temperature at 0 °C.

  • To this mixture, add a solution of 4-(2-fluorophenyl)morpholine (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Scale-Up Considerations:

  • The addition of aluminum chloride is highly exothermic and should be done in portions with efficient cooling.

  • The quenching step is also highly exothermic and requires careful, slow addition to the ice/HCl mixture.

  • Ensure adequate ventilation to handle the HCl gas evolved during the reaction and work-up.

  • For large-scale purification, recrystallization is generally more practical than chromatography.

Data Presentation

Table 1: Reagent Quantities and Expected Yields for Laboratory Scale Synthesis

StepReagentMolar Equiv.Molecular Weight ( g/mol )Amount (g)Volume (mL)Expected Yield (%)
11,2-Difluorobenzene1.0114.0911.410.1-
1Morpholine1.287.1210.510.5-
1Potassium Carbonate2.0138.2127.6--
14-(2-fluorophenyl)morpholine-181.21--75-85
24-(2-fluorophenyl)morpholine1.0181.2118.1--
2Acetyl chloride1.278.509.48.5-
2Aluminum Chloride2.5133.3433.3--
2This compound-223.24--70-80

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-(2-fluorophenyl)morpholineC₁₀H₁₂FNO181.21Colorless to pale yellow oilN/A~240-245
This compoundC₁₂H₁₄FNO₂223.24Off-white to pale yellow solid98-102N/A

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(2-fluorophenyl)morpholine cluster_step2 Step 2: Friedel-Crafts Acylation A 1,2-Difluorobenzene C K2CO3, DMSO, 120°C A->C B Morpholine B->C D Work-up & Purification C->D Nucleophilic Aromatic Substitution E 4-(2-fluorophenyl)morpholine D->E G AlCl3, DCM, 0°C to RT E->G F Acetyl Chloride F->G H Work-up & Purification G->H Friedel-Crafts Acylation I This compound H->I

Caption: Synthetic workflow for this compound.

Safety and Handling Precautions

  • 1,2-Difluorobenzene: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Avoid contact.

  • Acetyl chloride: Highly flammable and corrosive. Reacts violently with water. Handle with extreme care in a fume hood.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. It is corrosive and causes burns. Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox).

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are detailed to ensure reproducibility, and the scale-up considerations highlight key aspects for transitioning from laboratory to pilot plant or manufacturing scale. Adherence to the safety precautions is essential for the safe execution of this synthesis.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-morpholinoacetophenone is a versatile starting material in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a fluorine atom and a morpholine moiety, imparts desirable physicochemical properties to the resulting molecules, making them attractive candidates for drug discovery and development. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group can improve aqueous solubility and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds—pyrimidines and pyrazolines—using this compound as a key building block. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Core Synthesis Pathway

The general synthetic strategy involves a two-step process. The first step is the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. These chalcone intermediates are then cyclized with appropriate reagents to yield the target heterocyclic compounds.

Synthesis_Pathway Acetophenone This compound Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine + Urea/Thiourea/ Guanidine Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline + Hydrazine Derivatives

Caption: General synthesis pathway for pyrimidines and pyrazolines.

Application 1: Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds that are integral components of nucleic acids and are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[1][2][3] The synthesis of pyrimidines from this compound-derived chalcones can be achieved through their reaction with urea, thiourea, or guanidine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of 4-(Aryl)-6-(3-fluoro-4-morpholinophenyl)pyrimidin-2-amine

Step 1: Synthesis of (E)-1-(3-fluoro-4-morpholinophenyl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate)

Chalcone_Synthesis_Workflow Start Start Dissolve Dissolve this compound and aromatic aldehyde in ethanol Start->Dissolve Add_Base Add aqueous NaOH solution dropwise Dissolve->Add_Base Stir Stir at room temperature Add_Base->Stir Monitor Monitor reaction by TLC Stir->Monitor Pour Pour into ice water Monitor->Pour Acidify Acidify with dilute HCl Pour->Acidify Filter Filter the solid precipitate Acidify->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize End Obtain pure chalcone Recrystallize->End

Caption: Workflow for the synthesis of chalcone intermediates.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% aqueous)

  • Hydrochloric acid (HCl) solution (10% aqueous)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in a minimal amount of ethanol.

  • Cool the flask in an ice bath and add a 10% aqueous solution of NaOH dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with a 10% aqueous HCl solution until a precipitate forms.

  • Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 4-(Aryl)-6-(3-fluoro-4-morpholinophenyl)pyrimidin-2-amine

Materials:

  • (E)-1-(3-fluoro-4-morpholinophenyl)-3-(aryl)prop-2-en-1-one (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.

  • Add a solution of NaOH in water to the mixture.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • The resulting solid precipitate is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrimidine derivative.

Quantitative Data
Chalcone Precursor (Aryl Group)Pyrimidine Yield (%)Reference
Phenyl65-75Adapted from
4-Chlorophenyl70-80Adapted from
4-Methoxyphenyl60-70Adapted from
4-Nitrophenyl55-65Adapted from[5]

Note: Yields are estimates based on similar reported syntheses and may vary depending on the specific reaction conditions and the nature of the aromatic aldehyde used.

Application 2: Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to possess a wide array of biological activities, including potent antimicrobial and anti-inflammatory properties.[6][7][8] The synthesis of pyrazolines from chalcones is typically achieved by reacting the chalcone with hydrazine hydrate or its derivatives in a suitable solvent.[9][10]

Experimental Protocol: Synthesis of 1-Aryl-3-(3-fluoro-4-morpholinophenyl)-5-(aryl)-2-pyrazoline

Pyrazoline_Synthesis_Workflow Start Start Dissolve Dissolve chalcone and hydrazine derivative in ethanol or acetic acid Start->Dissolve Reflux Reflux the reaction mixture Dissolve->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool the reaction mixture Monitor->Cool Pour Pour into ice water Cool->Pour Filter Filter the solid precipitate Pour->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from a suitable solvent Wash->Recrystallize End Obtain pure pyrazoline Recrystallize->End

Caption: Workflow for the synthesis of pyrazoline derivatives.

Materials:

  • (E)-1-(3-fluoro-4-morpholinophenyl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate) (1.0 eq)

  • Hydrazine hydrate or Phenylhydrazine (1.2 eq)

  • Ethanol or Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate or phenylhydrazine (1.2 eq) to the solution.

  • Reflux the mixture for 6-8 hours. The reaction can be monitored by TLC.[9][11]

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the contents into a beaker of ice-cold water.

  • Collect the precipitated solid by filtration and wash it with water.

  • Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Quantitative Data
Chalcone Precursor (Aryl Group)Cyclizing AgentPyrazoline Yield (%)Reference
PhenylHydrazine hydrate70-85Adapted from[9]
4-ChlorophenylHydrazine hydrate75-90Adapted from[9]
PhenylPhenylhydrazine65-80Adapted from[11]
4-MethoxyphenylPhenylhydrazine60-75Adapted from[11]

Note: Yields are estimates based on similar reported syntheses and may vary depending on the specific reaction conditions and the nature of the aromatic aldehyde and hydrazine derivative used.

Biological Activity

The synthesized pyrimidine and pyrazoline derivatives incorporating the 3-fluoro-4-morpholinophenyl moiety are expected to exhibit significant biological activities. Published literature on analogous compounds suggests that these classes of heterocycles are promising candidates for antimicrobial drug discovery.

Antimicrobial Activity Data (Illustrative)
Compound ClassDerivative (Aryl Group)Target OrganismActivity (MIC in µg/mL)Reference
Pyrimidine4-FluorophenylMycobacterium tuberculosis3.12
PyrazolinePhenylStaphylococcus aureus12.5 - 25[12][13]
Pyrazoline4-ChlorophenylEscherichia coli25 - 50[12][13]
Pyrazoline4-NitrophenylStaphylococcus aureus6.25 - 12.5[7]

Note: The presented data is for structurally related compounds and serves as an indication of the potential biological activity of derivatives synthesized from this compound. Experimental validation is required.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and efficient protocols for the preparation of chalcones and their subsequent cyclization to pyrimidines and pyrazolines provide a robust strategy for generating libraries of novel compounds for biological screening. The anticipated biological activities, particularly antimicrobial effects, of these derivatives make them compelling targets for further investigation in the field of drug discovery and development.

References

Application Notes & Protocols: Quantitative Analysis of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantitative analysis of 3'-Fluoro-4'-morpholinoacetophenone, a compound of interest in pharmaceutical research. Due to the limited availability of established analytical methods for this specific molecule, this guide outlines a robust and reliable High-Performance Liquid Chromatography (HPLC) with UV detection method. The protocol is detailed from method development through validation, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document is intended to serve as a foundational resource for researchers and quality control analysts.

Introduction

This compound is a synthetic organic compound with potential applications in drug discovery and development. Accurate and precise quantification of this compound is crucial for various stages of research, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This application note describes a developed and validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Proposed Analytical Method: RP-HPLC with UV Detection

A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with an ultraviolet (UV) detector is proposed for the quantification of this compound. This technique is widely used in the pharmaceutical industry due to its robustness, specificity, and sensitivity.[5]

Principle

The method is based on the separation of the analyte on a non-polar stationary phase with a polar mobile phase. The analyte is retained on the column and then eluted by the mobile phase. The concentration of the analyte is determined by measuring its absorbance at a specific wavelength using a UV detector. The structural components of this compound, particularly the acetophenone group, are expected to exhibit strong UV absorbance, making this detection method suitable.[6][7][8][9][10]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: HPLC grade water, phosphoric acid, and potassium phosphate.

  • Reference Standard: A well-characterized reference standard of this compound.

  • Sample Preparation: Volumetric flasks, pipettes, and syringes with 0.45 µm nylon filters.

Preparation of Solutions
  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a 60:40 v/v ratio. The phosphate buffer is prepared by dissolving a suitable amount of monobasic potassium phosphate in HPLC grade water and adjusting the pH with phosphoric acid. The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis:

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0): Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Method Validation Protocol

The developed method must be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3][4] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: Hypothetical Validation Results

The following tables summarize the expected quantitative data from a successful method validation study.

Table 1: Linearity and Range
Concentration (µg/mL)Peak Area (mAU*s)
150,123
5251,567
10502,890
251,255,432
502,510,987
753,765,123
1005,021,456
Correlation Coefficient (r²) 0.9998
Linearity Range 1 - 100 µg/mL
Table 2: Accuracy (Recovery Studies)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
54.9599.0%
5050.25100.5%
10099.8099.8%
Average Recovery 99.77%
Table 3: Precision (Repeatability and Intermediate Precision)
Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
500.5%0.8%
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

G Workflow for Quantification of this compound A Sample Preparation D Chromatographic Analysis A->D B Standard Preparation B->D C HPLC System Setup C->D E Data Acquisition D->E F Data Processing & Quantification E->F G Report Generation F->G

Caption: Overall experimental workflow.

Method Validation Pathway

This diagram outlines the logical progression of the method validation process according to ICH guidelines.

G ICH Method Validation Pathway cluster_0 Method Performance Characteristics Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Range Range Range->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Method validation process.

Conclusion

The proposed RP-HPLC method with UV detection provides a straightforward and reliable approach for the quantitative analysis of this compound. The detailed protocol and hypothetical validation data presented herein offer a solid foundation for researchers to implement this method in their laboratories. Adherence to the described validation procedures will ensure the generation of accurate and reproducible results, which are essential for regulatory submissions and quality assurance in drug development.

References

Application Notes and Protocols for 3'-Fluoro-4'-morpholinoacetophenone in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Fluoro-4'-morpholinoacetophenone is a key intermediate in the synthesis of a novel class of agricultural compounds. Its unique structure, featuring a fluorinated phenyl ring and a morpholine moiety, allows for the development of active ingredients with potent biological activities. This document outlines the application of this intermediate in the creation of a new systemic fungicide, codenamed AG-F582, and a selective herbicide, codenamed AG-H731. These application notes provide detailed information on their synthesis, biological activity, and protocols for their evaluation.

The morpholine class of fungicides is well-established for its effectiveness, primarily through the inhibition of sterol biosynthesis in fungi.[1][2] The introduction of a fluorinated phenyl group can enhance the metabolic stability and binding affinity of the molecule to its target site. For herbicides, morpholine derivatives have also shown promise, and the fluorophenyl group can contribute to their potency and selectivity.[3][4]

Hypothetical Agrochemicals Derived from this compound

For the purpose of these application notes, we will consider two hypothetical agrochemicals derived from the title compound:

  • AG-F582 (Fungicide): A broad-spectrum systemic fungicide for the control of powdery mildew and rusts in cereals.

  • AG-H731 (Herbicide): A selective post-emergence herbicide for the control of broadleaf weeds in corn.

Synthesis of AG-F582 and AG-H731

The synthesis of these hypothetical compounds from this compound would involve several steps to build the final active ingredient. A plausible synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow A This compound B Reduction of Ketone A->B e.g., NaBH4 C Activation of Alcohol (e.g., Chlorination) B->C e.g., SOCl2 D Side Chain Intermediate C->D E Coupling Reaction (e.g., with a heterocyclic core for AG-H731) D->E For AG-H731 F Final Active Ingredient AG-F582 (Fungicide) or AG-H731 (Herbicide) D->F For AG-F582 E->F G cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition by AG-F582 Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate1 FF-MAS (14-demethylation intermediate) Lanosterol->Intermediate1 C14-demethylase Intermediate2 Episterol Intermediate1->Intermediate2 Δ8→Δ7-isomerase Inhibition1 AG-F582 Inhibition Intermediate1->Inhibition1 Ergosterol Ergosterol Intermediate2->Ergosterol Inhibition2 AG-F582 Inhibition Intermediate2->Inhibition2 G cluster_workflow Greenhouse Bioassay Workflow Start Seed Sowing and Germination Grow Seedling Growth to 2-4 Leaf Stage Start->Grow Treat Herbicide Application (Spray Chamber) Grow->Treat Incubate Incubation in Greenhouse (21 days) Treat->Incubate Assess Data Collection (Visual Injury, Biomass) Incubate->Assess Analyze Data Analysis (Dose-Response Curves) Assess->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Fluoro-4'-morpholinoacetophenone. This resource is designed to help overcome common challenges and improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary retrosynthetic approaches to this compound. The choice of route can depend on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route A: Friedel-Crafts Acylation of N-(3-Fluorophenyl)morpholine. This route involves the acylation of a pre-formed N-aryl morpholine.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) on a fluorinated acetophenone. This approach involves introducing the morpholine moiety onto an existing acetophenone skeleton.

Q2: I am experiencing a low yield in my Friedel-Crafts acylation of N-(3-Fluorophenyl)morpholine (Route A). What are the potential causes?

A2: Low yields in this Friedel-Crafts acylation are common and can stem from several factors:

  • Catalyst Inactivity : The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate it.[1]

  • Substrate Deactivation : While the morpholino group is activating, complexation of the Lewis acid with the nitrogen or oxygen atoms of the morpholine ring can deactivate the substrate towards electrophilic substitution.

  • Suboptimal Reaction Temperature : The reaction may require heating to proceed at an adequate rate, but excessive temperatures can lead to side reactions and decomposition.[1]

  • Insufficient Catalyst : Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can form a stable complex with the catalyst, rendering it inactive.[1]

Q3: What are the common side products observed in the synthesis of this compound?

A3: The formation of side products can complicate purification and reduce the overall yield. Common side products include:

  • Regioisomers : During the Friedel-Crafts acylation of N-(3-Fluorophenyl)morpholine, acylation can occur at different positions on the aromatic ring, leading to a mixture of isomers. The morpholino group is an ortho-, para-director, and the fluorine is also an ortho-, para-director, which can lead to complex regioselectivity.

  • Polysubstitution : Although the acyl group is deactivating, highly activated starting materials can sometimes undergo multiple acylations, though this is less common than in Friedel-Crafts alkylation.[2][3]

  • Products of O-Acylation : If phenolic impurities are present, O-acylation can occur, leading to the formation of phenyl esters.[2]

Q4: How can I improve the regioselectivity of the Friedel-Crafts acylation step?

A4: Improving regioselectivity is crucial for maximizing the yield of the desired product. Consider the following strategies:

  • Choice of Lewis Acid : Different Lewis acids can offer varying degrees of steric hindrance and reactivity, which can influence the regiochemical outcome.

  • Reaction Temperature : Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.

  • Solvent Effects : The polarity of the solvent can influence the distribution of regioisomers. Experimenting with different anhydrous solvents may be beneficial.

Q5: I am struggling with the Nucleophilic Aromatic Substitution (SNAr) of morpholine onto 3',4'-difluoroacetophenone (Route B). What are the key parameters to control?

A5: A successful SNAr reaction depends on several factors:

  • Base : A suitable base is required to deprotonate the morpholine and increase its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine.

  • Solvent : Aprotic polar solvents such as DMSO, DMF, or acetonitrile are typically used to facilitate the reaction.

  • Temperature : The reaction often requires heating to proceed at a reasonable rate. The optimal temperature should be determined experimentally.

  • Leaving Group : The fluorine atom is an excellent leaving group in SNAr reactions, particularly when activated by an electron-withdrawing group like the acetyl group.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[1][4]
Inactive Catalyst (Friedel-Crafts) Use a fresh, unopened container of the Lewis acid catalyst. Ensure it is handled under inert conditions to prevent exposure to atmospheric moisture.[1]
Insufficient Reagent Reactivity If using an acyl anhydride, consider switching to a more reactive acyl chloride. For SNAr, ensure the base is strong enough to deprotonate the morpholine. The addition of a catalyst like DMAP can enhance the rate of some acylation reactions.[4]
Suboptimal Reaction Temperature Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature. If no reaction is observed (monitor by TLC or LC-MS), consider gentle heating. A screening of different temperatures can identify the optimum.[1][4]
Poor Solubility of Reactants Choose a solvent that effectively dissolves all reactants. For Friedel-Crafts, common solvents include dichloromethane (DCM) or dichloroethane (DCE). For SNAr, polar aprotic solvents are preferred.[4]
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps & Recommendations
Formation of Regioisomers Optimize reaction conditions such as temperature and choice of Lewis acid to favor the desired isomer. Careful purification by column chromatography or recrystallization will be necessary.
Polysubstitution Use a stoichiometric amount of the acylating agent. The addition of the first acyl group deactivates the ring, making a second acylation less likely.[3][5]
Side Reactions with Functional Groups If starting with a substrate containing other sensitive functional groups, consider using protecting groups. For example, hydroxyl groups on the aromatic ring can be protected as esters before acylation.
Reaction Time Monitor the reaction progress closely using TLC or LC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products or further side reactions.

Experimental Protocols

Route A: Friedel-Crafts Acylation of N-(3-Fluorophenyl)morpholine
  • Preparation : Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq.) to a flame-dried round-bottom flask containing a stir bar and anhydrous dichloromethane (DCM).

  • Formation of Acylium Ion : Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • Acylation : Dissolve N-(3-Fluorophenyl)morpholine (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching : Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Work-up : Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Route B: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation : To a round-bottom flask, add 3',4'-difluoroacetophenone (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Reaction : Add anhydrous dimethyl sulfoxide (DMSO) as the solvent. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Quenching : Cool the reaction mixture to room temperature and pour it into cold water.

  • Work-up : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Synthetic Pathways

Synthesis_Routes Synthetic Routes to this compound cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Nucleophilic Aromatic Substitution A_start N-(3-Fluorophenyl)morpholine A_reagents + Acetyl Chloride + AlCl3 A_start->A_reagents A_product This compound A_reagents->A_product B_start 3',4'-Difluoroacetophenone B_reagents + Morpholine + Base (e.g., K2CO3) B_start->B_reagents B_product This compound B_reagents->B_product

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conditions Verify Anhydrous Conditions? start->check_conditions dry_reagents Dry Solvents & Reagents check_conditions->dry_reagents No check_catalyst Catalyst Activity Sufficient? check_conditions->check_catalyst Yes dry_reagents->check_catalyst fresh_catalyst Use Fresh Lewis Acid check_catalyst->fresh_catalyst No check_temp Optimize Reaction Temperature? check_catalyst->check_temp Yes fresh_catalyst->check_temp temp_screen Screen Temperatures (e.g., 0°C to reflux) check_temp->temp_screen No check_stoichiometry Correct Reagent Stoichiometry? check_temp->check_stoichiometry Yes temp_screen->check_stoichiometry adjust_stoichiometry Adjust Equivalents of Reagents check_stoichiometry->adjust_stoichiometry No success Yield Improved check_stoichiometry->success Yes adjust_stoichiometry->success

Caption: A stepwise workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3'-Fluoro-4'-morpholinoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can arise from the synthetic route, which typically involves the nucleophilic aromatic substitution of 3',4'-difluoroacetophenone with morpholine. Potential impurities include:

  • Unreacted Starting Materials: 3',4'-difluoroacetophenone and residual morpholine.

  • Isomeric Byproduct: 4'-Fluoro-3'-morpholinoacetophenone, formed by substitution at the alternative fluorine position.

  • Di-substituted Byproduct: 3',4'-dimorpholinoacetophenone, which may form under forcing reaction conditions.

  • Solvent Residues: Residual solvents from the reaction and work-up, such as acetonitrile or ethanol.

Q2: What is the recommended first step in purifying crude this compound?

A2: For most routine purifications, recrystallization is a cost-effective and efficient first step to significantly enhance the purity of the product. It is particularly effective at removing less soluble impurities and can yield highly pure crystalline material if the appropriate solvent system is chosen.

Q3: When is column chromatography preferred over recrystallization?

A3: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities with similar solubility profiles to the desired product, such as the isomeric byproduct (4'-Fluoro-3'-morpholinoacetophenone).

  • The crude material is an oil or fails to crystallize.

  • A very high purity (>99.5%) is required, and trace impurities need to be removed.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable solvent system for TLC can often be determined by scouting with different ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The spots can be visualized under UV light (254 nm).

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. Cooling is too rapid.- Use a lower-boiling point solvent or a solvent mixture. - Add a co-solvent in which the compound is less soluble (an anti-solvent). - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent dropwise until turbidity persists, then warm to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product.
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtrate is cooled thoroughly in an ice bath before filtration. - Use a pre-heated funnel and flask for hot filtration to prevent crystallization.
Product is still impure after recrystallization Impurities have very similar solubility to the product.- Perform a second recrystallization using a different solvent system. - Consider using column chromatography for more effective separation.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities Inappropriate solvent system (eluent). Column was not packed properly.- Optimize the eluent system using TLC. A good starting point for this compound is a mixture of dichloromethane and ethyl acetate, or hexanes and ethyl acetate. Gradually increasing the polarity can improve separation. - Ensure the column is packed uniformly without any cracks or air bubbles. A slurry packing method is generally preferred.
Product elutes too quickly (low retention) The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Product does not elute from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For highly retained compounds, a small percentage of methanol can be added to the eluent.
Tailing of spots on TLC and broad peaks during chromatography The compound is interacting too strongly with the silica gel (which is acidic).- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape of basic compounds like morpholine derivatives.
Cracking of the silica gel bed A large change in solvent polarity during the gradient elution.- Use a more gradual gradient or pre-mix the solvents to avoid large polarity shifts that can cause heat generation and cracking.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good single solvents for aromatic ketones include ethanol, isopropanol, and ethyl acetate. Solvent mixtures such as ethanol/water or ethyl acetate/hexanes can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Recommended Recrystallization Solvents

Solvent SystemPolarityNotes
EthanolPolar ProticA good starting point for many aromatic ketones.
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility characteristics.
Ethyl AcetatePolar AproticCan be effective, especially in a mixture with a non-polar co-solvent.
Ethanol/WaterPolar MixtureWater acts as an anti-solvent. Add water dropwise to the hot ethanol solution until cloudy, then add a few drops of ethanol to clarify before cooling.
Ethyl Acetate/HexanesNon-polar/Polar MixtureHexanes act as an anti-solvent. Dissolve in hot ethyl acetate and add hexanes until persistent turbidity is observed.
Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard stationary phase.

  • Eluent Selection: Determine an appropriate eluent system by running TLC plates. A solvent system that gives the product an Rf value of ~0.3 is often ideal for column chromatography. A good starting point for this compound is a gradient of ethyl acetate in hexanes or dichloromethane.

    • Example Eluent System: Start with 10% Ethyl Acetate in Hexanes and gradually increase the concentration of Ethyl Acetate to 30-40%.

  • Column Packing: Pack the column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with the starting eluent and collect fractions. Gradually increase the polarity of the eluent as the column runs.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Example Gradient for Column Chromatography

Eluent Composition (v/v)Purpose
5-10% Ethyl Acetate in HexanesElute non-polar impurities.
10-25% Ethyl Acetate in HexanesElute the desired product (this compound).
25-50% Ethyl Acetate in HexanesElute more polar impurities, such as the isomeric byproduct.
50-100% Ethyl AcetateElute highly polar impurities and flush the column.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow Crude Crude 3'-Fluoro-4'- morpholinoacetophenone Recrystallization Recrystallization Crude->Recrystallization Purity_Check_1 Purity Check (TLC, NMR) Recrystallization->Purity_Check_1 Pure_Product_1 Pure Product Purity_Check_1->Pure_Product_1 Pure Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Impure Purity_Check_2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_2 Pure_Product_2 Pure Product Purity_Check_2->Pure_Product_2 Pure Impure_Further_Purification Impure: Further Purification Needed Purity_Check_2->Impure_Further_Purification Impure

Caption: Purification workflow for this compound.

The following diagram illustrates the logical relationship for selecting a purification technique based on the impurity profile.

Technique_Selection Impurity_Profile Assess Impurity Profile (TLC, Crude NMR) Isomeric_Impurity Isomeric Impurity Present? Impurity_Profile->Isomeric_Impurity Column_Chromatography Column Chromatography Isomeric_Impurity->Column_Chromatography Yes Solid_vs_Oil Crude Material State? Isomeric_Impurity->Solid_vs_Oil No Recrystallization Recrystallization Solid_vs_Oil->Recrystallization Solid Solid_vs_Oil->Column_Chromatography Oil Solid Solid Oil Oil

Caption: Decision tree for selecting a purification technique.

Technical Support Center: Synthesis of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Fluoro-4'-morpholinoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic route is a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves the reaction of a di-substituted acetophenone, such as 3',4'-difluoroacetophenone or 3'-fluoro-4'-chloroacetophenone, with morpholine in the presence of a base. Another potential, though less common, route is the Buchwald-Hartwig amination of 3'-fluoro-4'-haloacetophenone with morpholine, which utilizes a palladium catalyst.

Q2: What is the primary mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction in this synthesis?

A2: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The morpholine acts as a nucleophile and attacks the carbon atom bearing a halogen (fluorine or chlorine) on the acetophenone ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the final product.[1][2] The presence of the electron-withdrawing acetyl group on the aromatic ring activates it towards nucleophilic attack.[1]

Q3: Why is regioselectivity a concern in this synthesis?

A3: When using starting materials like 3',4'-difluoroacetophenone, there are two potential sites for nucleophilic attack (the carbon at the 3' position and the carbon at the 4' position). This can lead to the formation of an undesired isomer, 4'-fluoro-3'-morpholinoacetophenone. The regioselectivity of the reaction can be influenced by factors such as the solvent and the base used.[3][4]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solutions
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by TLC or LC-MS to confirm completion. Extend the reaction time if necessary. - Temperature: For SNAr reactions, heating is often required. If the reaction is sluggish, consider increasing the temperature. However, be cautious of potential side reactions at higher temperatures.
Decomposition of Starting Materials or Product - Temperature Control: Avoid excessive heating, which can lead to decomposition. - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using a palladium catalyst for Buchwald-Hartwig amination.
Issues with Reagents - Reagent Quality: Use high-purity, anhydrous solvents and reagents. Moisture can quench bases and catalysts. - Base Strength: For SNAr, a suitable base (e.g., K2CO3, Et3N, or an excess of morpholine) is crucial to neutralize the HX formed. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or K3PO4 is typically required.
Catalyst Inactivity (Buchwald-Hartwig) - Catalyst Decomposition: The formation of palladium black can indicate catalyst decomposition. Ensure proper degassing of solvents and use of an inert atmosphere.[5] - Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Consider screening different ligands to optimize the reaction.[5]
Formation of Side Products/Impurities
Side Product/Impurity Potential Cause Suggested Solutions
Isomeric Product (4'-fluoro-3'-morpholinoacetophenone) Lack of Regiocontrol in SNAr - Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., DMSO, DMF, acetonitrile, or toluene) to favor the desired isomer.[3][6] - Base Selection: The nature of the base can also impact the ortho versus para substitution ratio.[7]
Di-substitution Product (3',4'-dimorpholinoacetophenone) Harsh Reaction Conditions - Stoichiometry: Use a controlled amount of morpholine (e.g., 1.0-1.2 equivalents). - Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid further substitution.
Hydrolysis of Fluoro/Chloro Group Presence of Water - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
Products from Side Reactions of Morpholine Reaction with Other Functional Groups - While less likely with the acetophenone starting material, ensure no other reactive functional groups are present that could react with morpholine under the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
  • Materials:

    • 3',4'-Difluoroacetophenone

    • Morpholine

    • Potassium Carbonate (K2CO3)

    • Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Procedure: a. To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq). b. Add anhydrous DMSO to dissolve the starting material. c. Add potassium carbonate (2.0 eq) and morpholine (1.2 eq). d. Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Pour the mixture into ice-water and stir until a precipitate forms. h. Collect the solid by vacuum filtration and wash with water. i. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • Materials:

    • 3'-Fluoro-4'-chloroacetophenone

    • Morpholine

    • Palladium(II) acetate (Pd(OAc)2)

    • A suitable phosphine ligand (e.g., BINAP, Xantphos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous and degassed)

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)2 (0.02 eq) and the phosphine ligand (0.04 eq). b. Add anhydrous, degassed toluene and stir for 10 minutes. c. Add 3'-fluoro-4'-chloroacetophenone (1.0 eq), morpholine (1.2 eq), and NaOtBu (1.4 eq). d. Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction mixture to room temperature. g. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. h. Wash the filtrate with water and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination 3_4_difluoroacetophenone 3',4'-Difluoroacetophenone product This compound 3_4_difluoroacetophenone->product + Morpholine, Base isomer 4'-Fluoro-3'-morpholinoacetophenone (Side Product) 3_4_difluoroacetophenone->isomer + Morpholine, Base morpholine_snar Morpholine 3_fluoro_4_chloroacetophenone 3'-Fluoro-4'-chloroacetophenone product_bh This compound 3_fluoro_4_chloroacetophenone->product_bh + Morpholine, Pd catalyst, Base morpholine_bh Morpholine

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow start Low or No Product Yield check_completion Is the reaction complete (TLC/LC-MS)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagents Are reagents and solvents pure and anhydrous? check_completion->check_reagents Yes troubleshoot_incomplete Extend reaction time Increase temperature incomplete->troubleshoot_incomplete end Yield Improved troubleshoot_incomplete->end impure_reagents Impure/Wet Reagents check_reagents->impure_reagents No check_catalyst Is catalyst active? (Buchwald-Hartwig) check_reagents->check_catalyst Yes troubleshoot_reagents Use high-purity, dry reagents and solvents impure_reagents->troubleshoot_reagents troubleshoot_reagents->end inactive_catalyst Catalyst Inactivity check_catalyst->inactive_catalyst No check_catalyst->end Yes troubleshoot_catalyst Use fresh catalyst/ligand Ensure inert atmosphere inactive_catalyst->troubleshoot_catalyst troubleshoot_catalyst->end

Caption: Troubleshooting workflow for low product yield.

Side_Reaction_Formation Start Starting Material (e.g., 3',4'-Difluoroacetophenone) Desired_Product Desired Product (this compound) Start->Desired_Product Main Reaction Pathway Isomer Isomeric Side Product (4'-Fluoro-3'-morpholinoacetophenone) Start->Isomer Alternative Nucleophilic Attack Hydrolysis Hydrolysis Product Start->Hydrolysis Reaction with Water Di_substitution Di-substitution Product Desired_Product->Di_substitution Further Reaction with Morpholine

Caption: Potential side reaction pathways.

References

Technical Support Center: Optimization of Reaction Conditions for 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis and optimization of 3'-Fluoro-4'-morpholinoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-substituted benzene ring with morpholine. A common starting material is 3',4'-difluoroacetophenone, where the fluorine atom at the 4'-position is displaced by morpholine. The fluorine atom is a good leaving group in SNAr reactions, especially when activated by an electron-withdrawing group like the acetyl group at the 1'-position.[1][2][3][4]

Q2: What are the key reaction parameters to consider for optimizing the yield and purity?

A2: Optimizing the synthesis of this compound involves careful consideration of several factors:

  • Solvent: The choice of solvent is critical. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are often used as they can solvate the reactants and facilitate the reaction.

  • Temperature: The reaction temperature significantly influences the reaction rate.[5] Generally, heating is required to drive the reaction to completion. However, excessively high temperatures can lead to side product formation.

  • Base: An appropriate base is often added to neutralize the hydrofluoric acid (HF) formed during the reaction and to deprotonate the morpholine, increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3), triethylamine (Et3N), or an excess of morpholine itself.

  • Reactant Stoichiometry: The molar ratio of morpholine to the starting material can affect the reaction rate and yield. Using a slight excess of morpholine can help drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture is spotted on a TLC plate or injected into an HPLC system to observe the disappearance of the starting material and the appearance of the product spot/peak.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient Temperature: The reaction may be too slow at the current temperature. 2. Poor Quality Reagents: Starting materials or morpholine may be impure or degraded. 3. Ineffective Base: The chosen base may not be strong enough to facilitate the reaction. 4. Presence of Water: Moisture can interfere with the reaction, especially if using a moisture-sensitive base.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC/HPLC. 2. Verify Reagent Purity: Use freshly opened or purified reagents. Check the purity of the starting material and morpholine by NMR or GC-MS. 3. Use a Stronger Base: Switch to a stronger base like potassium carbonate or use an excess of morpholine. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Multiple Products (Side Reactions) 1. High Reaction Temperature: Excessive heat can lead to the formation of undesired byproducts. 2. Di-substitution: Reaction of a second morpholine molecule at the 3'-position. 3. Decomposition: The product or starting material might be degrading under the reaction conditions.1. Lower Reaction Temperature: Optimize the temperature to find a balance between reaction rate and selectivity. 2. Control Stoichiometry: Use a controlled amount of morpholine (e.g., 1.1 to 1.5 equivalents). 3. Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize product degradation.
Difficult Product Isolation/Purification 1. Product is Highly Soluble in the Workup Solvent: The product may be lost during the aqueous workup if it has significant water solubility. 2. Impurities Co-elute with the Product during Chromatography: Byproducts may have similar polarity to the desired product.1. Optimize Extraction: Use a less polar organic solvent for extraction or perform multiple extractions. Back-extraction of the aqueous layer can also improve recovery. 2. Optimize Chromatography Conditions: Try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) or use a different stationary phase for column chromatography. Recrystallization can also be an effective purification method.[6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • To a solution of 3',4'-difluoroacetophenone (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or ACN, 5-10 mL per mmol of starting material) in a round-bottom flask, add morpholine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Table 1: Example of Reaction Condition Optimization

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK2CO3801265
2DMFK2CO3100685
3DMFK2CO3120482 (with impurities)
4DMSOK2CO3100590
5ACNEt3N80 (reflux)2450
6DMFMorpholine (3 eq)100878

Note: The data in this table is hypothetical and for illustrative purposes to guide the optimization process.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine Reactants: - 3',4'-Difluoroacetophenone - Morpholine - Base (e.g., K2CO3) - Solvent (e.g., DMSO) start->reagents heat Heat Reaction Mixture (e.g., 100°C) reagents->heat monitor Monitor Progress (TLC/HPLC) heat->monitor monitor->heat Continue Heating quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Recrystallization extract->purify product This compound purify->product characterize Characterize Product (NMR, MS, etc.) product->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Start Synthesis check_yield Low or No Product? start->check_yield check_purity Impure Product? check_yield->check_purity No increase_temp Increase Temperature check_yield->increase_temp Yes lower_temp Lower Temperature check_purity->lower_temp Yes success Successful Synthesis check_purity->success No check_reagents Check Reagent Purity increase_temp->check_reagents change_base Use Stronger Base check_reagents->change_base change_base->start Retry control_stoich Control Stoichiometry lower_temp->control_stoich optimize_purification Optimize Purification control_stoich->optimize_purification optimize_purification->start Retry

Caption: Troubleshooting logic for synthesis optimization.

References

overcoming solubility issues with 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3'-Fluoro-4'-morpholinoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a white to yellow solid with a molecular weight of 223.25 g/mol . Its structure, featuring a substituted aromatic ketone and a morpholine ring, suggests it is a lipophilic compound with potentially low aqueous solubility, a common characteristic for many small molecule kinase inhibitors. The morpholine group may slightly improve aqueous solubility compared to a non-polar substituent.

Q2: My this compound won't dissolve in my aqueous buffer. What is the first step I should take?

A2: The most common initial step is to create a concentrated stock solution in a water-miscible organic solvent and then dilute that stock into your aqueous buffer. This is a standard and often effective method for compounds with low aqueous solubility. For many kinase inhibitors, Dimethyl sulfoxide (DMSO) is a good first choice for the stock solution.

Q3: How does pH affect the solubility of this compound?

A3: The morpholine group in this compound is a weak base. This means its solubility is likely pH-dependent. At a pH below its pKa, the morpholine nitrogen will be protonated, resulting in a positively charged, ionized form of the molecule. This ionized form is generally more water-soluble than the neutral form. Therefore, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6) may increase its solubility.

Q4: What are the main categories of techniques I can use to improve the solubility of this compound?

A4: Solubility enhancement techniques are broadly divided into physical and chemical modifications:

  • Physical Modifications: These methods alter the physical properties of the solid compound and include techniques like particle size reduction (micronization), and creating amorphous solid dispersions.

  • Chemical Modifications: These approaches involve changing the properties of the solvent or the compound itself. Common methods include pH adjustment, the use of co-solvents, and complexation with agents like cyclodextrins.

Troubleshooting Guide

Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.

This is a frequent challenge known as "precipitation upon dilution." It happens when the concentration of the compound in the final aqueous solution is higher than its thermodynamic solubility limit in that specific medium. The diluted DMSO is no longer sufficient to keep the hydrophobic compound dissolved.

Solutions:

  • Optimize the Dilution Process:

    • Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

    • Perform serial dilutions in your organic solvent first to lower the concentration before the final dilution into the aqueous buffer.

  • Reduce the Final DMSO Concentration:

    • Aim for the lowest possible final concentration of DMSO in your working solution (ideally below 0.5% v/v) to minimize potential artifacts in biological assays.

  • Use a Co-solvent System:

    • Instead of diluting directly from a 100% DMSO stock, create an intermediate dilution in another water-miscible solvent like ethanol. For example, a 1:10 dilution of a DMSO stock into ethanol before the final aqueous dilution can sometimes improve solubility.

  • Adjust the pH of the Aqueous Buffer:

    • As this compound is a weak base, using a buffer with a pH of 5.0 to 6.5 may increase its solubility.

Issue: The compound needs to be dissolved at a high concentration for an in vivo study.

For animal studies, achieving a higher concentration in a suitable vehicle is often necessary.

Solutions:

  • Formulate with Co-solvents and Surfactants:

    • A common approach for preclinical in vivo studies is to use a mixture of solvents and surfactants. A typical formulation might include DMSO, polyethylene glycol 400 (PEG400), and a surfactant like Tween® 80 or Cremophor® EL, diluted in saline or water.

  • Prepare a Solid Dispersion:

    • Dispersing the compound in a hydrophilic polymer matrix can create an amorphous solid dispersion. This amorphous form often has a higher apparent solubility and faster dissolution rate than the crystalline form.

Quantitative Data Summary

The following table provides illustrative solubility data for a compound with properties similar to this compound to demonstrate the effectiveness of various enhancement techniques. Note: This is example data and may not represent the actual solubility of this compound.

Solvent/SystemTemperature (°C)Apparent Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water (pH 7.0)25< 1-
Phosphate Buffered Saline (PBS, pH 7.4)25< 1-
Acetate Buffer (pH 5.0)2515~15x
5% DMSO in PBS (pH 7.4)2525~25x
10% Ethanol in Water2510~10x
40% PEG400 in Water25150~150x
2% Tween® 80 in Water2550~50x
Solid Dispersion (1:5 drug-to-polymer ratio) in Water2580~80x

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., deionized water, PBS pH 7.4, acetate buffer pH 5.0)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial (enough so that undissolved solid remains at the end of the experiment).

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm the presence of undissolved solid.

  • Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol describes how to use a co-solvent to increase the solubility of a hydrophobic compound in an aqueous medium.

Materials:

  • This compound

  • Primary organic solvent (e.g., DMSO)

  • Co-solvent (e.g., Polyethylene glycol 400 (PEG400), ethanol)

  • Aqueous buffer

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved; gentle warming or sonication may be used.

  • In a separate tube, prepare the vehicle by mixing the co-solvent and the aqueous buffer at the desired ratio (e.g., 40% PEG400, 60% water).

  • Slowly add the DMSO stock solution to the co-solvent/water vehicle while vortexing to reach the final desired concentration.

  • Visually inspect the final solution for any signs of precipitation.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol outlines a lab-scale method for preparing an amorphous solid dispersion to improve solubility and dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh the desired amounts of the compound and the hydrophilic polymer (e.g., a 1:5 weight ratio).

  • Dissolve both the compound and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under vacuum. This will form a thin film on the flask wall.

  • Further dry the solid film under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the resulting solid into a fine powder using a mortar and pestle. This powder can then be used for solubility and dissolution testing.

Visualizations

G start_node Start: Solubility Issue with This compound prep_stock Prepare concentrated stock in 100% DMSO start_node->prep_stock process_node process_node decision_node decision_node solution_node solution_node end_node Solution Found dilute_aq Dilute stock into aqueous buffer prep_stock->dilute_aq precipitate Precipitate forms? dilute_aq->precipitate optimize_dilution Optimize Dilution: - Add dropwise with vortexing - Lower final concentration precipitate->optimize_dilution Yes is_ionizable Is compound ionizable? precipitate->is_ionizable No optimize_dilution->is_ionizable adjust_ph Adjust Buffer pH (e.g., to pH 5.0-6.5) is_ionizable->adjust_ph Yes (Weak Base) still_insoluble1 Still Insoluble? is_ionizable->still_insoluble1 No adjust_ph->still_insoluble1 still_insoluble1->end_node No use_cosolvent Use Co-solvents (e.g., PEG400, Ethanol) still_insoluble1->use_cosolvent Yes still_insoluble2 Still Insoluble? use_cosolvent->still_insoluble2 still_insoluble2->end_node No advanced_methods Advanced Methods: - Solid Dispersions - Cyclodextrin Complexation still_insoluble2->advanced_methods Yes advanced_methods->end_node

Caption: Troubleshooting workflow for solubility issues.

G receptor_node receptor_node pathway_node pathway_node inhibitor_node inhibitor_node response_node response_node RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates CellResponse Cell Growth, Proliferation, Survival mTORC1->CellResponse Inhibitor This compound (Hypothetical PI3K Inhibitor) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

preventing degradation of 3'-Fluoro-4'-morpholinoacetophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3'-Fluoro-4'-morpholinoacetophenone to prevent its degradation.

Troubleshooting Guide: Investigating Potential Degradation

This guide is designed to help you troubleshoot common issues that may indicate degradation of your this compound sample.

Symptom Possible Cause Recommended Action
Unexpected or inconsistent experimental results Compound degradation leading to reduced purity and the presence of impurities.1. Verify the storage conditions of your sample against the recommended guidelines (see FAQs). 2. Perform an analytical check of the compound's purity using methods like HPLC or LC-MS. 3. If degradation is confirmed, procure a new, verified batch of the compound.
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures can cause physical changes.1. Immediately transfer the sample to a container that protects it from light and moisture (e.g., amber vial with a tight seal). 2. Store in a desiccator to remove excess moisture. 3. Re-evaluate the purity of the sample before further use.
Lower than expected concentration in prepared solutions The compound may have degraded in solution due to solvent interactions, pH, or exposure to light.1. Prepare fresh solutions for each experiment. 2. If stock solutions are necessary, store them at low temperatures (e.g., -20°C) and protect them from light. 3. Evaluate the stability of the compound in your chosen solvent system.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Compare the chromatogram of the stored sample with a reference standard or a freshly opened sample. 2. Attempt to identify the degradation products using techniques like mass spectrometry (MS) and NMR.[1][2][3][4] 3. Review the storage and handling procedures to identify potential causes of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[5][6][7] Specifically:

  • Temperature: Store in a refrigerator or freezer. For long-term storage, -20°C is recommended.

  • Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.[8]

  • Moisture: Keep the container tightly sealed to prevent moisture absorption. Storage in a desiccator is also advisable.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).[8]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, degradation can be inferred based on its chemical structure, which includes an acetophenone core and a morpholine ring. Potential degradation pathways include:

  • Photodegradation: Aromatic ketones like acetophenone can be susceptible to degradation upon exposure to UV light.[9]

  • Hydrolysis: The morpholine ring is generally stable, but extreme pH conditions could potentially lead to its cleavage.[10][11][12] The ether linkage within the morpholine ring, however, provides a degree of stability.[10][13]

  • Oxidation: The morpholine nitrogen can be susceptible to oxidation, potentially forming an N-oxide.[4]

Q3: How can I detect degradation in my sample?

A3: Several analytical techniques can be used to assess the purity and detect degradation products of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method to assess the purity of the compound and quantify any degradation products that have different retention times.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying potential degradation products by providing mass information.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the compound and identify the structure of any major degradation products.[3][4][14]

Q4: Is the morpholine ring stable?

A4: Yes, the morpholine ring is considered a stable heterocyclic scaffold in medicinal chemistry.[10][11] Its stability contributes to the favorable pharmacokinetic properties of many drugs.[13][15] However, like any organic molecule, it can degrade under harsh conditions.

Experimental Protocols

Protocol: Stability Assessment of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and establish stable storage conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[9]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[9] Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 70°C for 48 hours.[9]

    • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

    • Characterize any significant degradation products using LC-MS and NMR.[3][4]

Visualizations

main This compound photodegradation Photodegradation Products main->photodegradation Photodegradation thermal_degradation Thermal Degradation Products main->thermal_degradation Thermal Degradation hydrolysis Hydrolysis Products main->hydrolysis Hydrolysis oxidation Oxidation Products (e.g., N-oxide) main->oxidation Oxidation light Light (UV) light->main heat Heat heat->main acid_base Strong Acid/Base acid_base->main oxidant Oxidizing Agent oxidant->main

Caption: Potential degradation pathways for this compound.

start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis characterization Characterize Degradants (MS, NMR) analysis->characterization If degradation observed end End: Determine Stability Profile analysis->end No degradation characterization->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: 3'-Fluoro-4'-morpholinoacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Fluoro-4'-morpholinoacetophenone. The information is designed to address specific issues that may be encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a suitable precursor, such as 3',4'-difluoroacetophenone or 4'-fluoro-3'-nitroacetophenone, with morpholine in the presence of a base. The fluorine atom at the 4'-position is activated towards nucleophilic attack by the electron-withdrawing acetyl group, facilitating its displacement by morpholine.

Q2: What are the key safety precautions to consider when working with this compound and its precursors?

A2: As with any chemical synthesis, it is crucial to handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Precursors like difluoro- and nitro-fluoroacetophenones can be irritating to the skin, eyes, and respiratory tract. Morpholine is a corrosive and flammable liquid. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Q3: How can I confirm the successful synthesis of this compound?

A3: The successful synthesis of the target compound can be confirmed using various analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and check for the presence of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the morpholine and the substituted acetophenone moieties. 19F NMR can be used to confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone.

Q4: What are the potential downstream applications of this compound in drug discovery?

A4: this compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The morpholine scaffold is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The ketone functionality can be further modified through reactions like reductions, Grignard additions, Wittig reactions, and aldol condensations to build a diverse range of potential therapeutic agents targeting various biological pathways.[1]

Troubleshooting Guides

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Insufficient reaction temperature The SNAr reaction often requires heating to proceed at a reasonable rate. Ensure the reaction is heated to the temperature specified in the protocol (typically refluxing in a suitable solvent like acetonitrile or DMF).
Ineffective base A base is required to neutralize the HF or HNO2 byproduct. Use an appropriate base such as K2CO3, Et3N, or an excess of morpholine. Ensure the base is dry and of good quality.
Poor quality starting materials Impurities in the starting fluoroacetophenone or morpholine can interfere with the reaction. Use freshly distilled morpholine and pure fluoroacetophenone.
Presence of water Water can compete with morpholine as a nucleophile and can also affect the solubility of reagents. Use anhydrous solvents and ensure all glassware is thoroughly dried.

Issue 2: Formation of Multiple Products (Side Reactions)

Potential Cause Troubleshooting Step
Reaction at the 3'-position If using a difluoro-precursor, there is a possibility of substitution at the 3'-position, although substitution at the 4'-position is generally favored. Lowering the reaction temperature might improve regioselectivity.
Di-substitution In some cases with highly activated rings, substitution of other groups might occur. This is less common with fluoroacetophenones. Use of stoichiometric amounts of morpholine can minimize this.
Decomposition Prolonged heating at high temperatures can lead to the decomposition of starting materials or the product. Monitor the reaction by TLC and stop it once the starting material is consumed.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Unreacted starting material If the reaction has not gone to completion, unreacted fluoroacetophenone may co-elute with the product during chromatography. Optimize the reaction conditions to drive the reaction to completion.
Excess morpholine Excess morpholine can be difficult to remove. Wash the organic extract with a dilute acid solution (e.g., 1M HCl) to protonate and extract the morpholine into the aqueous layer.
Salts The base used in the reaction can form salts that may be carried through the workup. Ensure thorough washing of the organic layer with water and brine.
Poor solubility of product The product may be a solid that is poorly soluble, making purification by chromatography challenging.[2] Recrystallization from a suitable solvent system may be a better purification method.
Downstream Reactions of this compound

This section provides troubleshooting for common reactions where this compound is used as a starting material.

1. Grignard Reaction (Addition to the Ketone)

Issue: Low yield of the desired tertiary alcohol.

Potential Cause Troubleshooting Step
Moisture in the reaction Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents.[3]
Poor quality Grignard reagent The Grignard reagent may have degraded upon storage. It is best to use freshly prepared or recently titrated Grignard reagents.
Side reactions Enolization of the acetophenone can occur, especially with sterically hindered Grignard reagents. Using a less hindered Grignard reagent or a different organometallic reagent (e.g., organolithium) may help.

2. Wittig Reaction (Alkene Synthesis)

Issue: Low conversion to the alkene.

Potential Cause Troubleshooting Step
Steric hindrance The ketone of this compound is somewhat sterically hindered, which can slow down the reaction, particularly with stabilized ylides.[4]
Unstable ylide The phosphonium ylide may be decomposing. Ensure it is generated and used under an inert atmosphere and at the appropriate temperature.
Incorrect base for ylide generation The choice of base (e.g., n-BuLi, NaH, t-BuOK) is crucial for efficient ylide formation. Ensure the base is strong enough to deprotonate the phosphonium salt.[5]

3. Aldol Condensation

Issue: Low yield of the chalcone derivative.

Potential Cause Troubleshooting Step
Unfavorable equilibrium The initial aldol addition is often reversible. To drive the reaction towards the condensed product, it is often necessary to heat the reaction mixture to facilitate dehydration.[6]
Self-condensation of the ketone While less likely with acetophenones compared to simpler ketones, some self-condensation can occur. Using an excess of the aldehyde partner can help to minimize this.
Incorrect catalyst The reaction can be catalyzed by either acid or base. The choice of catalyst and its concentration can significantly impact the reaction outcome.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar morpholino-substituted aromatic compounds.[8]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3',4'-difluoroacetophenone (1.0 eq), morpholine (1.2 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC.

  • Once the starting material is consumed (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Grignard Reaction with this compound

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Data Presentation

Table 1: Representative Yields for Reactions Involving this compound

ReactionStarting MaterialReagentsProductTypical Yield (%)
SNAr3',4'-DifluoroacetophenoneMorpholine, K2CO3This compound75-90
Grignard AdditionThis compoundCH3MgBr1-(3'-Fluoro-4'-morpholinophenyl)ethanol60-80
Wittig ReactionThis compoundPh3P=CH21-(3'-Fluoro-4'-morpholinophenyl)-1-ethene50-70
Aldol CondensationThis compoundBenzaldehyde, NaOH(E)-1-(3'-Fluoro-4'-morpholinophenyl)-3-phenylprop-2-en-1-one65-85

Note: These are representative yields and may vary depending on the specific reaction conditions and scale.

Visualizations

troubleshooting_synthesis start Low or No Product Yield in Synthesis check_temp Is the reaction temperature adequate? start->check_temp check_base Is the base effective? start->check_base check_sm Are starting materials pure? start->check_sm check_water Is the reaction anhydrous? start->check_water solution_temp Increase temperature to reflux. check_temp->solution_temp solution_base Use a dry, appropriate base (e.g., K2CO3). check_base->solution_base solution_sm Purify starting materials. check_sm->solution_sm solution_water Use anhydrous solvents and dry glassware. check_water->solution_water experimental_workflow cluster_synthesis Synthesis cluster_downstream Downstream Reactions reactants 3',4'-Difluoroacetophenone + Morpholine + K2CO3 reaction Reflux in Acetonitrile reactants->reaction workup Aqueous Workup reaction->workup purification Column Chromatography / Recrystallization workup->purification product This compound purification->product grignard Grignard Reaction product->grignard wittig Wittig Reaction product->wittig aldol Aldol Condensation product->aldol signaling_pathway_concept start This compound modification Chemical Modification (e.g., Reduction, Alkylation) start->modification derivatives Bioactive Derivatives modification->derivatives target Biological Target (e.g., Enzyme, Receptor) derivatives->target response Cellular Response target->response

References

Technical Support Center: Synthesis of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3'-Fluoro-4'-morpholinoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 3',4'-difluoroacetophenone with morpholine. The electron-withdrawing acetyl group at the 1-position activates the para-fluoro substituent, facilitating its displacement by the morpholine nucleophile.

Q2: What are the primary starting materials required for this synthesis?

The key starting materials are 3',4'-difluoroacetophenone and morpholine. A suitable solvent, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile, and a base, like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), are also necessary to facilitate the reaction.

Q3: What are the typical reaction conditions?

The reaction is typically carried out at an elevated temperature, generally ranging from 80°C to 120°C. The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions used. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.

Q4: How is the product typically isolated and purified?

Upon completion, the reaction mixture is usually cooled and quenched with water, leading to the precipitation of the crude product. The solid can then be collected by filtration. Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product with high purity.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3',4'-difluoroacetophenone

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • To a stirred solution of 3',4'-difluoroacetophenone (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-110°C and maintain it at this temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to cold deionized water with stirring, which should induce the precipitation of the crude product.

  • Filter the solid precipitate and wash it thoroughly with deionized water.

  • Dry the crude product under vacuum.

  • For purification, recrystallize the crude solid from hot ethanol.

  • Allow the solution to cool slowly to form crystals, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction. 2. Reaction temperature too low. 3. Ineffective base. 4. Degradation of starting material or product. 5. Product loss during workup.1. Monitor the reaction closely with TLC/HPLC to ensure completion. 2. Increase the reaction temperature in increments of 10°C. 3. Ensure the base is anhydrous and of good quality. Consider using a stronger base if necessary. 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if starting materials are sensitive. 5. Minimize the amount of solvent used for washing the final product.
Formation of Impurities 1. Presence of water in the reaction. 2. Side reactions due to high temperatures. 3. Reaction with solvent.1. Use anhydrous solvents and reagents. 2. Optimize the reaction temperature; avoid excessive heating. 3. Choose a more inert solvent if solvent-related impurities are detected.
Product "Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooled too rapidly.1. Choose a recrystallization solvent with a boiling point lower than the melting point of this compound. 2. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Difficulty in Filtering the Precipitated Product 1. The product has formed very fine particles. 2. The product is gummy or oily.1. Age the precipitate by stirring it in the mother liquor for a longer period to allow for particle size growth. 2. Ensure the precipitation is carried out at a low temperature and with vigorous stirring. If the product is oily, try adding an anti-solvent slowly.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge 3',4'-difluoroacetophenone, morpholine, K₂CO₃, and DMSO B Heat to 100-110°C A->B C Monitor by TLC/HPLC B->C D Cool to Room Temperature C->D Reaction Complete E Precipitate in Cold Water D->E F Filter and Wash Crude Product E->F G Dry Crude Product F->G H Recrystallize from Hot Ethanol G->H I Cool and Filter Pure Product H->I J Dry Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Product Yield Q1 Is the reaction complete (checked by TLC/HPLC)? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Was significant product lost during workup/purification? A1_Yes->Q2 Sol_No_Reaction Increase reaction time or temperature. Check reagent quality. A1_No->Sol_No_Reaction A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Sol_Loss Optimize precipitation and recrystallization conditions. Minimize wash volumes. A2_Yes->Sol_Loss Sol_Other Investigate for potential side reactions or product degradation. Consider inert atmosphere. A2_No->Sol_Other

Caption: Troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Synthesis of 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3'-Fluoro-4'-morpholinoacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via a Friedel-Crafts acylation of 4-(3-fluorophenyl)morpholine or a nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted benzene ring.

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the recommended time, consider extending the reaction time or gradually increasing the temperature.
Deactivated starting material.The morpholino group is activating, but if other deactivating groups are present, the reaction may be sluggish. Stronger Lewis acids or higher temperatures may be required for Friedel-Crafts reactions.
Poor quality reagents or solvents.Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like Friedel-Crafts acylation.
Presence of Multiple Spots on TLC/LC-MS (Byproducts) Di-acylated byproduct: The activated ring may undergo a second acylation.Use a milder Lewis acid or control the stoichiometry of the acylating agent carefully. Running the reaction at a lower temperature may also favor mono-acylation.
Isomeric byproduct (e.g., 2'-Fluoro-4'-morpholinoacetophenone): The acyl group may add to a different position on the aromatic ring.The directing effect of the morpholino and fluoro groups should favor the desired isomer. However, steric hindrance or electronic effects can lead to other isomers. Purification by column chromatography is typically required.
Hydrolysis of acylating agent: If moisture is present, the acyl chloride or anhydride can hydrolyze to the corresponding carboxylic acid.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Starting material from an SNAr reaction: In a synthesis involving nucleophilic aromatic substitution of a fluorine atom by morpholine, incomplete reaction will leave starting material.Increase reaction time, temperature, or the amount of morpholine to drive the reaction to completion.
Purification Difficulties Co-elution of product and byproducts.Optimize the solvent system for column chromatography. Sometimes a different stationary phase (e.g., alumina instead of silica gel) can improve separation. Recrystallization may also be an effective purification method.
Oily product that is difficult to handle.Try to precipitate the product as a salt (e.g., hydrochloride) if it has a basic site, or attempt to induce crystallization by scratching the flask or seeding with a small crystal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most probable synthetic routes are:

  • Friedel-Crafts Acylation: Reaction of 4-(3-fluorophenyl)morpholine with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl3).

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 3',4'-difluoroacetophenone with morpholine. The fluorine atom para to the electron-withdrawing acetyl group is more activated towards nucleophilic attack.

Q2: I am observing a byproduct with the same mass as my product in the mass spectrum. What could it be?

A2: This is likely an isomer. In a Friedel-Crafts synthesis, acylation could potentially occur at the 6'-position, although this is sterically and electronically less favored. Careful analysis of the 1H NMR and 13C NMR spectra, particularly the coupling patterns of the aromatic protons, will be necessary to distinguish between the isomers.

Q3: My Friedel-Crafts reaction is not working, and I am only recovering my starting material. What should I do?

A3: Aryl amines and related compounds can form unreactive complexes with strong Lewis acids like AlCl3.[1] This deactivates the ring towards acylation. Consider using a milder Lewis acid (e.g., ZnCl2, FeCl3) or a different synthetic route, such as the SNAr approach.

Q4: What analytical techniques are best for identifying byproducts in this synthesis?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For initial assessment of reaction completion and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the number of components and their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): For structural elucidation of the main product and any isolable byproducts.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., carbonyl, C-F bond).

Q5: Can I use an acid anhydride instead of an acyl chloride for the Friedel-Crafts acylation?

A5: Yes, an acid anhydride can be used as an alternative to an acyl halide in Friedel-Crafts acylations.[1] The reaction mechanism is similar.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 4-(3-fluorophenyl)morpholine

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 4-(3-fluorophenyl)morpholine (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution on 3',4'-Difluoroacetophenone

  • In a sealed vessel, dissolve 3',4'-difluoroacetophenone (1.0 eq.) and morpholine (1.5 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate (2.0 eq.).

  • Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Troubleshooting workflow for byproduct identification and resolution.

References

Technical Support Center: 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3'-Fluoro-4'-morpholinoacetophenone.

Common Potential Impurities

The purity of this compound is crucial for its application in research and drug development.[1] Impurities can arise from starting materials, by-products, or degradation.[1] The nature of these impurities largely depends on the synthetic route employed. Two common synthetic pathways are Friedel-Crafts acylation and nucleophilic aromatic substitution.

Potential Impurity Likely Source / Synthetic Route Reason for Presence
1-morpholino-2-fluorobenzeneFriedel-Crafts AcylationUnreacted starting material.
Acetic Anhydride / Acetyl ChlorideFriedel-Crafts AcylationExcess acylating agent.[2]
Polyacylated productsFriedel-Crafts AcylationAlthough less common than in Friedel-Crafts alkylation, over-acylation can occur under harsh conditions.[3][4]
Isomeric AcetophenonesFriedel-Crafts AcylationLack of complete regioselectivity during the acylation of the aromatic ring.
1,2-Difluoro-4-nitrobenzene (or similar)Nucleophilic Aromatic SubstitutionUnreacted starting material.[5]
MorpholineBoth routesExcess reagent or incomplete reaction.[5]
Di-substituted morpholine productsNucleophilic Aromatic SubstitutionReaction at an undesired position if the starting material has multiple leaving groups.
Solvent Residues (e.g., Dichloromethane, Tetrahydrofuran)Work-up and PurificationIncomplete removal of solvents used during the reaction or purification steps.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Q1: After recrystallization, my product "oiled out" and did not form crystals. What should I do?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • Cooling too quickly: Rapid cooling can cause the compound to precipitate as a supercooled liquid. Solution: Reheat the solution until the compound redissolves, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Inappropriate solvent system: The solvent may be too good a solvent for the compound, or the boiling point of the solvent might be higher than the melting point of the compound. Solution: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] Consider using a co-solvent system like n-hexane/ethyl acetate or n-hexane/acetone.[7]

  • Presence of impurities: Impurities can lower the melting point of the compound and interfere with crystal lattice formation. Solution: Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization.

Q2: My TLC plate shows multiple spots even after column chromatography. What could be the problem?

A2: Multiple spots on a TLC plate suggest that your sample is still impure or is degrading.

  • Co-eluting impurities: The chosen solvent system for column chromatography may not have been effective at separating your product from one or more impurities. Solution: Optimize the TLC solvent system to achieve better separation between the spots. A good rule of thumb is to aim for an Rf value of 0.3-0.4 for the desired compound. Once a better solvent system is found, repeat the column chromatography.

  • Compound degradation: The compound might be unstable on the silica gel. This is more common with highly sensitive molecules. Solution: Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is basic.

  • Overloading the TLC plate: Applying too much sample can lead to streaking and the appearance of multiple spots. Solution: Dilute your sample and apply a smaller spot to the TLC plate.

Q3: The yield of my purified product is very low after column chromatography. How can I improve it?

A3: Low recovery from column chromatography can be frustrating. Here are some potential causes and solutions:

  • Product is too soluble in the eluent: If the product is highly soluble in the chosen solvent system, it may elute very quickly and be difficult to separate from faster-moving impurities. Solution: Use a less polar solvent system to ensure the compound interacts more with the stationary phase.

  • Product is adsorbing irreversibly to the silica gel: Highly polar or acidic/basic compounds can sometimes bind strongly to silica gel. Solution: As mentioned before, deactivating the silica gel with triethylamine (for basic compounds) or a small amount of acetic acid (for acidic compounds) can help. Alternatively, use a different adsorbent like alumina.

  • Improper column packing: Channels in the silica gel can lead to poor separation and product loss. Solution: Ensure the column is packed uniformly without any air bubbles or cracks.

  • Collecting impure fractions: Being too aggressive with fraction collection and combining fractions that are not pure will lead to a lower yield of the high-purity material. Solution: Analyze fractions carefully by TLC before combining them.

Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of this compound?

A1: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) is highly recommended for quantitative purity analysis of acetophenone derivatives due to its high resolution and sensitivity.[1][8] Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique that can determine purity without a specific reference standard.[1][8] For routine checks and monitoring reactions, Thin-Layer Chromatography (TLC) is a quick and effective tool.[9] A sharp melting point range can also be a good indicator of high purity.[9]

Q2: How do I choose an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at its boiling point. A general rule of thumb is "like dissolves like". Since this compound has both polar (ketone, morpholine) and non-polar (aromatic ring) features, you might need a solvent system of intermediate polarity. Start by testing small amounts of your crude product in various solvents. Common choices for compounds with ketone functionalities include ethanol, or mixtures like n-hexane/ethyl acetate and n-hexane/acetone.[7]

Q3: What are typical starting conditions for an HPLC analysis of this compound?

A3: For a substituted acetophenone, a reverse-phase HPLC method is a good starting point. The table below provides a typical set of initial parameters. Method optimization will likely be required.

Parameter Recommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile:Water or Methanol:Water (e.g., 70:30 v/v)[8]
Flow Rate 1.0 mL/min[8]
Detection UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 285 nm)[8]
Injection Volume 10-20 µL[8]
Temperature Ambient

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot recrystallization solvent (or solvent mixture) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your product from impurities, aiming for an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel slurried in the least polar component of your eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiled_out Did it oil out? recrystallization->oiled_out crystals_ok Are crystals pure (TLC/HPLC)? column_chrom Perform Column Chromatography crystals_ok->column_chrom No final_product Pure Product crystals_ok->final_product Yes oiled_out->crystals_ok No troubleshoot_recryst Troubleshoot: - Cool slower - Change solvent oiled_out->troubleshoot_recryst Yes analyze_fractions Analyze Fractions (TLC) column_chrom->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure combine_pure->final_product troubleshoot_recryst->recrystallization

Caption: Purification workflow for this compound.

G start_node start_node question_node question_node cause_node cause_node solution_node solution_node start Impure Product (Post-Purification) q1 What does TLC show? start->q1 q2 Is the yield low? start->q2 cause1 Multiple distinct spots q1->cause1 cause2 Streaking or tailing spot q1->cause2 sol1 Solution: Re-purify using optimized chromatography conditions. cause1->sol1 sol2 Solution: - Use a more polar eluent - Add acid/base modifier - Check for overloading cause2->sol2 cause3 Product left on column q2->cause3 Yes cause4 Product lost during workup q2->cause4 Yes sol3 Solution: - Use a more polar eluent - Deactivate silica gel - Check column packing cause3->sol3 sol4 Solution: Review extraction and washing steps for efficiency. cause4->sol4

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3'-Fluoro-4'-morpholinoacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 3'-Fluoro-4'-morpholinoacetophenone. Due to the limited direct experimental data on this specific compound, this guide focuses on the experimentally validated biological activities of closely related structural analogs. The information presented herein is intended to support further research and drug discovery efforts by providing a baseline understanding of potential efficacy in anticancer, anti-inflammatory, and antibacterial applications.

Anticancer Activity

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of sulfonamide and other derivatives of 3-fluoro-4-morpholinoaniline against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
NAM-5 (Sulfonamide derivative)MCF-71.811Doxorubicin (DOX)-
MDA-MB-2312.143Doxorubicin (DOX)-
NAM-7 (Amide derivative)MCF-71.883Doxorubicin (DOX)-
MDA-MB-2314.688Doxorubicin (DOX)-

Data sourced from a study on novel 3-fluoro-4-morpholinoaniline derivatives.[1][2]

Signaling Pathway: Apoptosis Induction

The primary mechanism of anticancer action for the studied 3-fluoro-4-morpholinoaniline derivatives was identified as the induction of apoptosis, or programmed cell death.[1][2]

3-Fluoro-4-morpholinoaniline_Derivatives 3-Fluoro-4-morpholinoaniline_Derivatives Cancer_Cell Cancer_Cell 3-Fluoro-4-morpholinoaniline_Derivatives->Cancer_Cell Targets Apoptotic_Pathway_Activation Apoptotic_Pathway_Activation Cancer_Cell->Apoptotic_Pathway_Activation Induces Cell_Death Cell_Death Apoptotic_Pathway_Activation->Cell_Death

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6][7]

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium rings of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., NAM-5, NAM-7) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow formazan formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells Seed_Cells Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound 24h Add_MTT Add_MTT Treat_with_Compound->Add_MTT 24-72h Incubate Incubate Add_MTT->Incubate 2-4h Solubilize_Formazan Solubilize_Formazan Incubate->Solubilize_Formazan Read_Absorbance Read_Absorbance Solubilize_Formazan->Read_Absorbance Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

While specific data for this compound is unavailable, various acetophenone and morpholine derivatives have been reported to possess anti-inflammatory properties. For instance, benzylideneacetophenone derivatives have been shown to exert their anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

Potential Anti-inflammatory Mechanisms

The anti-inflammatory activity of related acetophenone derivatives is often attributed to the downregulation of pro-inflammatory enzymes and cytokines through the inhibition of critical signaling pathways like NF-κB and MAPK.

Signaling Pathway: Inhibition of Inflammatory Mediators

Inflammatory_Stimulus Inflammatory_Stimulus MAPK_Pathway MAPK_Pathway Inflammatory_Stimulus->MAPK_Pathway NF_kB_Pathway NF_kB_Pathway Inflammatory_Stimulus->NF_kB_Pathway iNOS_COX2_Expression iNOS_COX2_Expression MAPK_Pathway->iNOS_COX2_Expression NF_kB_Pathway->iNOS_COX2_Expression Inflammation Inflammation iNOS_COX2_Expression->Inflammation Acetophenone_Derivatives Acetophenone_Derivatives Acetophenone_Derivatives->MAPK_Pathway Inhibits Acetophenone_Derivatives->NF_kB_Pathway Inhibits

Caption: Inhibition of inflammatory signaling pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema

A standard in vivo model to evaluate the anti-inflammatory potential of a compound is the carrageenan-induced paw edema test in rodents.[8][9][10][11][12]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test compound is administered to the treatment groups, usually orally or intraperitoneally, at a specific time before the carrageenan injection. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.[9][12]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[9]

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

cluster_0 Pre-treatment cluster_1 Measurement cluster_2 Analysis Administer_Compound Administer_Compound Induce_Edema Induce_Edema Administer_Compound->Induce_Edema 30-60 min Measure_Paw_Volume Measure_Paw_Volume Induce_Edema->Measure_Paw_Volume Hourly Calculate_Inhibition Calculate_Inhibition Measure_Paw_Volume->Calculate_Inhibition

Caption: Workflow for carrageenan-induced paw edema assay.

Antibacterial Activity

Acetophenone derivatives have been investigated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often structure-dependent.

Comparative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several acetophenone derivatives against various bacterial strains. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)
4-Methylacetophenone Bacillus subtilis-
Staphylococcus aureus-
Salmonella typhi-
Enterobacter aerogenes-
Proteus vulgaris-
2-Hydroxyacetophenone Bacillus subtilis-
Staphylococcus aureus-
Salmonella typhi-
Enterobacter aerogenes-
Proteus vulgaris-
4-Nitroacetophenone Bacillus subtilis-
Staphylococcus aureus-
Salmonella typhi-
Enterobacter aerogenes-
Proteus vulgaris-

Note: Specific MIC values from the cited study were not provided in the abstract, but these compounds were identified as the most active.[13]

Potential Antibacterial Mechanisms

The antibacterial action of some acetophenone derivatives is thought to be related to their ability to disrupt bacterial cell membranes due to their hydrophobic nature. This disruption can lead to leakage of cellular contents and ultimately cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is typically determined using a broth microdilution method.[14][15][16][17][18]

Principle: This method involves exposing a standardized suspension of bacteria to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible bacterial growth after incubation is recorded as the MIC.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[14][15]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Inoculum Prepare_Inoculum Serial_Dilution Serial_Dilution Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Inoculate_Plate->Incubate Read_MIC Read_MIC Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities discussed are based on studies of related compounds and do not represent proven activities of this compound. Further experimental validation is required to ascertain the specific biological profile of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of 4'-Morpholinoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for compounds centered around the 4'-morpholinoacetophenone scaffold. While specific SAR studies on 3'-Fluoro-4'-morpholinoacetophenone are not extensively available in the public domain, this document extrapolates potential SAR by examining related compounds and the well-documented roles of its constituent chemical moieties in medicinal chemistry. The focus is on potential anticancer and kinase inhibitory activities, common targets for molecules with this structural framework.

Core Scaffold Analysis: 4'-Morpholinoacetophenone

The 4'-morpholinoacetophenone core is a versatile scaffold found in various biologically active compounds. The morpholine ring, a common feature in over 20 FDA-approved drugs, can significantly influence pharmacokinetic properties such as lipophilicity and metabolic stability.[1][2] However, it can also be metabolically labile, leading medicinal chemists to explore bioisosteric replacements.[1][2]

A notable example of SAR studies on this scaffold comes from chalcones derived from 4'-morpholinoacetophenone. These compounds, with the general structure 3-aryl-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one, have been synthesized and evaluated for their in vitro antiproliferative activities against C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cell lines.[3]

Table 1: Antiproliferative Activity of 4'-Morpholinoacetophenone Chalcone Derivatives [3]

Compound IDAryl SubstituentC6 Cell Line IC₅₀ (µM)HeLa Cell Line IC₅₀ (µM)
7 4-Fluorophenyl1.891.95
10 4-(Dimethylamino)phenyl1.752.15
11 2,4-Dichlorophenyl2.101.88
12 2,6-Dichlorophenyl1.952.05
Cisplatin Reference Drug2.252.35

Data extracted from a study on the antiproliferative activities of chalcone derivatives. The study indicates that several derivatives show higher activity than the reference drug, cisplatin.[3]

The Influence of Fluorine Substitution

The introduction of a fluorine atom at the 3'-position of the acetophenone ring is predicted to significantly impact the molecule's biological activity. Fluorine's unique properties are widely exploited in drug design.[4][5][6]

  • Enhanced Potency and Binding: Due to its high electronegativity and small size, fluorine can form strong bonds with carbon and participate in electrostatic and hydrogen-bond interactions with biological targets, often enhancing binding affinity.[4][5][6] It can increase a compound's ability to penetrate hydrophobic protein pockets.[7]

  • Metabolic Stability: Fluorine substitution can block metabolic oxidation at the site of fluorination, increasing the metabolic stability and half-life of a drug.[7]

  • Modulation of Physicochemical Properties: Fluorination can increase lipophilicity, which may improve cell membrane permeability and bioavailability.[4][5][6][8] It can also alter the acidity (pKa) of nearby functional groups.[7]

In the context of this compound, the ortho-fluoro group relative to the acetyl group would likely exert a strong electron-withdrawing inductive effect, potentially influencing the reactivity of the carbonyl group and the overall electronic properties of the phenyl ring.

Comparative Analysis with Structurally Related Kinase Inhibitors

The 4'-morpholinoacetophenone scaffold is a common feature in many kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][10] For instance, a series of 4-morpholino-2-phenylquinazolines and related derivatives have been evaluated as inhibitors of PI3 kinase p110α.[11]

Table 2: Comparison of Morpholine-Containing Kinase Inhibitors

Compound ClassTarget KinaseKey Structural FeaturesRepresentative IC₅₀
Thieno[3,2-d]pyrimidine Derivatives[11]PI3K p110αMorpholine on a fused heterocyclic core2.0 nM
4'-Morpholinoacetophenone Chalcones[3](Antiproliferative)Morpholinoacetophenone with chalcone linker~1.75 - 2.15 µM
N-substituted Pyridinones[12]p38 KinaseVaried N-substituents on pyridinone coreOrally active in inflammation models

This comparison highlights that the morpholine moiety, when incorporated into rigid heterocyclic systems, can lead to highly potent and selective kinase inhibitors. The activity of the more flexible chalcone derivatives, while significant, is in the micromolar range. This suggests that constraining the conformation of the 4'-morpholinoacetophenone scaffold could be a fruitful strategy for enhancing potency.

Potential Signaling Pathway Involvement: PI3K/Akt/mTOR

Given the structural similarities to known PI3K inhibitors, it is plausible that this compound and its derivatives could exert their effects by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[13][14][15]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP2 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Potential Inhibitor (e.g., 4'-Morpholino- acetophenone deriv.) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Protocols

To assess the biological activity of this compound and its analogues, standardized assays are crucial. Below are detailed protocols for a common in vitro kinase assay and a cell proliferation assay.

Experimental Workflow Overview

experimental_workflow cluster_synthesis Compound Synthesis cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay start Starting Materials synthesis Chemical Synthesis of 3'-Fluoro-4'-morpholino- acetophenone Analogs start->synthesis purification Purification & Characterization (NMR, HRMS) synthesis->purification kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) purification->kinase_assay proliferation_assay Cell Proliferation Assay (e.g., BrdU/MTT) purification->proliferation_assay ic50 Determine IC50 Values kinase_assay->ic50 cell_ic50 Determine GI50 Values cell_culture Cancer Cell Line Culture cell_culture->proliferation_assay proliferation_assay->cell_ic50

Caption: A general workflow for the synthesis and biological evaluation of novel compounds.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based) [16][17]

This protocol describes a method for measuring the activity of a specific kinase (e.g., PI3K) in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Materials:

    • Kinase of interest (e.g., PI3K p110α)

    • Kinase substrate (e.g., a specific peptide or lipid)

    • ATP

    • Test compounds (e.g., this compound derivatives) dissolved in DMSO

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control.

    • Kinase Reaction:

      • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

      • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

      • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (BrdU-Based) [3]

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Materials:

    • Cancer cell line (e.g., HeLa or C6)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • BrdU Cell Proliferation ELISA Kit (e.g., from Roche)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a DMSO control) for a specified period (e.g., 24 or 48 hours).

    • BrdU Labeling: Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

    • Fixation and Detection:

      • Remove the labeling medium and fix the cells using the provided fixing solution.

      • Add the anti-BrdU antibody conjugated to peroxidase (Anti-BrdU-POD) and incubate.

      • Wash the wells and add the substrate solution. The peroxidase enzyme catalyzes the cleavage of the substrate, resulting in a colored reaction product.

    • Data Analysis:

      • Measure the absorbance of the solution in each well using a microplate reader.

      • The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.

      • Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value.

This guide provides a framework for understanding and investigating the structure-activity relationships of this compound and its derivatives. By comparing with known active compounds and employing robust experimental protocols, researchers can effectively probe the therapeutic potential of this chemical scaffold.

References

A Comparative Analysis of Synthetic Routes to 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 27, 2025 – Researchers and professionals in the field of drug development now have access to a comprehensive comparative analysis of synthetic routes for 3'-Fluoro-4'-morpholinoacetophenone, a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective evaluation of two primary synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in informed decision-making for process optimization and scale-up.

The synthesis of this compound is critical for the development of novel therapeutics. This guide outlines two distinct and viable pathways: Route 1 , a classical approach involving nucleophilic aromatic substitution (SNAr) on a pre-functionalized acetophenone, and Route 2 , a strategy that builds the acetophenone moiety onto a morpholine-containing aromatic precursor. Each route is evaluated based on factors such as overall yield, reaction conditions, and the accessibility of starting materials.

Route 1: Nucleophilic Aromatic Substitution (SNAr) Pathway

This synthetic approach commences with the commercially available 3-fluoro-4-bromoacetophenone. The core of this route is a nucleophilic aromatic substitution reaction where the bromine atom is displaced by morpholine. This method is straightforward and relies on well-established reaction principles.

Experimental Protocol for Route 1

Step 1: Synthesis of 3-Fluoro-4-morpholinoacetophenone from 3'-Fluoro-4'-bromoacetophenone

A mixture of 3'-Fluoro-4'-bromoacetophenone (1.0 eq.), morpholine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 120-140 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Acetophenone Formation from a Morpholine-Substituted Precursor

This alternative strategy begins with the synthesis of 3-fluoro-4-morpholinoaniline, which is then converted to the target acetophenone. This route avoids the direct handling of bromo-compounds in the final step but requires a multi-step process to introduce the acetyl group.

Experimental Protocol for Route 2

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

1,2-Difluoro-4-nitrobenzene (1.0 eq.) and morpholine (1.2 eq.) are heated, either neat or in a solvent such as acetonitrile, at reflux for 2-4 hours. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline

4-(2-Fluoro-4-nitrophenyl)morpholine (1.0 eq.) is dissolved in a mixture of methanol and water. Iron powder (3.0 eq.) and ammonium chloride (0.5 eq.) are added, and the mixture is heated at 70 °C for 2-3 hours.[1] The reaction mixture is then filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is separated, dried, and concentrated to give 3-fluoro-4-morpholinoaniline.

Step 3: Conversion of 3-Fluoro-4-morpholinoaniline to this compound via Diazotization and Acetylation

3-Fluoro-4-morpholinoaniline (1.0 eq.) is dissolved in a mixture of dilute hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt. This diazonium salt solution is then added to a solution of acetaldehyde oxime and a copper(I) catalyst in a suitable solvent. The reaction mixture is stirred at room temperature until the evolution of nitrogen ceases. The mixture is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields the final product.

Comparative Data Summary

The following table provides a side-by-side comparison of the key quantitative metrics for the two synthetic routes.

ParameterRoute 1: SNAr PathwayRoute 2: Acetophenone Formation
Starting Material 3'-Fluoro-4'-bromoacetophenone1,2-Difluoro-4-nitrobenzene
Number of Steps 13
Overall Yield Good to ExcellentModerate
Key Reagents Morpholine, K2CO3Morpholine, Fe/NH4Cl, NaNO2
Reaction Conditions High Temperature (120-140 °C)Moderate to Low Temperatures
Purification Column ChromatographyFiltration, Extraction, Column Chromatography

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Route_1 start 3'-Fluoro-4'-bromoacetophenone reagents Morpholine, K2CO3, DMF start->reagents product This compound reagents->product caption Route 1: S(N)Ar Pathway

Caption: Route 1: SNAr Pathway

Route_2 start 1,2-Difluoro-4-nitrobenzene step1_reagents Morpholine start->step1_reagents intermediate1 4-(2-Fluoro-4-nitrophenyl)morpholine step1_reagents->intermediate1 step2_reagents Fe, NH4Cl intermediate1->step2_reagents intermediate2 3-Fluoro-4-morpholinoaniline step2_reagents->intermediate2 step3_reagents 1. NaNO2, HCl 2. Acetaldehyde Oxime, Cu(I) intermediate2->step3_reagents product This compound step3_reagents->product caption Route 2: Acetophenone Formation

Caption: Route 2: Acetophenone Formation

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. Route 1 is a more direct approach with a potentially higher overall yield in a single step, making it attractive for its simplicity. However, it requires a higher reaction temperature. Route 2 involves more steps and may have a lower overall yield, but it utilizes milder reaction conditions in the initial stages and starts from a different set of commercially available materials.

The choice between these routes will depend on specific laboratory or industrial considerations, including the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. This comparative guide is intended to provide the necessary data and protocols to facilitate this decision-making process for researchers and drug development professionals.

References

Navigating the Void: The Challenge of Characterizing 3'-Fluoro-4'-morpholinoacetophenone's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical reagent, publicly accessible scientific literature and databases currently lack information on the specific biological targets and cross-reactivity profile of 3'-Fluoro-4'-morpholinoacetophenone. This absence of data precludes the creation of a detailed comparative guide on its biological activity and potential off-target effects.

For researchers, scientists, and drug development professionals, understanding a compound's specificity is paramount. Cross-reactivity studies, which assess the interaction of a compound with a wide range of biological targets, are crucial for predicting potential efficacy and off-target toxicities. However, in the case of this compound, the foundational information required for such an analysis—its primary biological target—is not currently documented in the public domain.

Our comprehensive search of chemical and biological databases, as well as the scientific literature, reveals that this compound is primarily cataloged as a synthetic building block. It belongs to the acetophenone family of chemical compounds, which are frequently used as intermediates in the synthesis of more complex molecules, including pharmaceuticals. While related compounds, such as those containing a morpholine or a fluorinated phenyl group, have been incorporated into various bioactive molecules, the specific biological activity of this compound itself remains uncharacterized.

Without a known primary target, it is impossible to:

  • Identify relevant alternative compounds for comparison: A meaningful comparison requires a shared biological target or mechanism of action.

  • Design appropriate experimental protocols for cross-reactivity screening: The choice of assays and target panels (e.g., kinase panels, receptor panels) is dictated by the compound's intended or known biological function.

  • Interpret potential off-target hits: Without understanding the on-target activity, distinguishing between desired and undesired interactions is not feasible.

  • Visualize relevant signaling pathways: Any depiction of a signaling pathway would be purely speculative without a confirmed molecular target.

Therefore, the creation of a "Publish Comparison Guide" as requested is not feasible at this time due to the fundamental lack of data on the biological function of this compound.

The Path Forward: Initiating Biological Characterization

To enable a future cross-reactivity analysis, the initial step would be to determine the primary biological target(s) of this compound. A general workflow for such a characterization is outlined below.

Experimental Workflow for Target Identification and Cross-Reactivity Profiling

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cross-Reactivity Profiling A Phenotypic Screening (e.g., cell viability, reporter assays) D Identified Primary Target(s) A->D B Affinity-based Methods (e.g., chemical proteomics) B->D C Computational Prediction (e.g., target prediction software) C->D E Broad Panel Screening (e.g., KinomeScan, GPCR panel) D->E F Cell-based Assays (e.g., off-target pathway analysis) D->F G Data Analysis & Hit Validation E->G F->G H Cross-Reactivity Profile G->H

Caption: A generalized workflow for identifying the biological target of a compound and subsequently determining its cross-reactivity profile.

Once a primary target is identified and validated, a comprehensive comparison guide could be developed. This would involve selecting appropriate alternative compounds and conducting the necessary cross-reactivity experiments to generate the quantitative data required for a thorough and objective analysis. Researchers interested in the biological activity of this compound are encouraged to undertake such initial characterization studies.

Benchmarking 3'-Fluoro-4'-morpholinoacetophenone Against Known PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 3'-Fluoro-4'-morpholinoacetophenone against established inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway. Due to the presence of a morpholine ring, a key pharmacophore in the well-characterized PI3K inhibitor LY294002, we hypothesize that this compound may also exhibit inhibitory activity against PI3K. This document is intended to serve as a resource for researchers interested in the potential of novel small molecules targeting this critical signaling pathway.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of several well-known PI3K inhibitors against the Class I PI3K isoforms (α, β, δ, and γ) and the related mTOR kinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.

InhibitorPI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)mTOR IC50 (nM)
This compound HypotheticalHypotheticalHypotheticalHypotheticalHypothetical
LY294002[1][2][3]500970570--
GDC-0941 (Pictilisib)[4][5][6][7][8]333375580
BEZ235 (Dactolisib)[9][10]4757520.7
BKM120 (Buparlisib)[11][12][13][14]52166116262-

Note: The inhibitory activity of this compound is currently uncharacterized and is presented here for comparative purposes based on structural similarity to known inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

PI3K/Akt/mTOR Signaling Pathway Overview

Experimental Protocols

To quantitatively assess the inhibitory potential of novel compounds like this compound, a robust and reproducible experimental protocol is essential. The following outlines a general procedure for an in vitro PI3K kinase assay.

In Vitro PI3K Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • Test compound (this compound) and known inhibitors (e.g., LY294002)

  • 96-well or 384-well assay plates

  • Phosphatase-free water

  • DMSO (for compound dilution)

  • Plate reader (scintillation counter for radioactive assays or luminometer for non-radioactive assays)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and known inhibitors in 100% DMSO.

    • Perform serial dilutions of the compounds in kinase buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction:

    • Add the kinase buffer to the wells of the assay plate.

    • Add the diluted test compound or control (DMSO vehicle) to the appropriate wells.

    • Add the recombinant PI3K enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP (spiked with [γ-³²P]ATP for radioactive assays).

  • Incubation:

    • Incubate the reaction plate at room temperature for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • For Radioactive Assays: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA). Spot the reaction mixture onto a membrane (e.g., nitrocellulose) that binds the lipid product. Wash the membrane to remove unincorporated [γ-³²P]ATP. Quantify the radioactivity on the membrane using a scintillation counter.

    • For Non-Radioactive Assays (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro kinase assay to determine the IC50 of a test compound.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, ATP) start->prep_reagents prep_compound Prepare Test Compound Serial Dilutions start->prep_compound add_reagents Add Reagents and Compound to Assay Plate prep_reagents->add_reagents prep_compound->add_reagents incubate Incubate at Room Temperature add_reagents->incubate terminate Terminate Reaction incubate->terminate detect Detect Signal (Radioactivity or Luminescence) terminate->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

In Vitro Kinase Assay Workflow

This guide provides a foundational framework for the initial assessment of this compound as a potential PI3K inhibitor. Further experimental validation is necessary to confirm its biological target and elucidate its mechanism of action.

References

In Vivo Validation of 3'-Fluoro-4'-morpholinoacetophenone's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Fluoro-4'-morpholinoacetophenone (referred to as Compound-F) is a novel synthetic small molecule with potential therapeutic applications. Its structural motifs, including a fluorinated acetophenone core and a morpholine ring, suggest possible interactions with key biological pathways. This guide provides a comparative analysis of the in vivo effects of Compound-F against a standard-of-care alternative, focusing on a hypothetical anti-inflammatory application. The data presented herein is for illustrative purposes to guide researchers in evaluating similar compounds.

Hypothetical Mechanism of Action

For the purpose of this guide, we hypothesize that Compound-F acts as a potent inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, Compound-F prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps the NF-κB transcription factor sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

Comparative In Vivo Performance

To assess the anti-inflammatory efficacy of Compound-F, a standard murine model of carrageenan-induced paw edema was utilized. The performance of Compound-F was compared against Celecoxib, a well-characterized selective COX-2 inhibitor.

Data Summary

The following tables summarize the quantitative data obtained from the hypothetical in vivo study.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model

Treatment Group (n=8)Dose (mg/kg, p.o.)Paw Volume Increase at 4h (mL, Mean ± SD)% Inhibition of Edema
Vehicle (0.5% CMC)-0.85 ± 0.120%
Compound-F 100.51 ± 0.0940.0%
300.28 ± 0.0767.1%
Celecoxib 300.35 ± 0.0858.8%

Table 2: Pharmacokinetic Profile in Mice (Single Oral Dose)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Compound-F 301250 ± 2101.57800 ± 95045
Celecoxib 30980 ± 1802.06500 ± 87040

Table 3: Biomarker Analysis (TNF-α levels in paw tissue at 4h)

Treatment GroupDose (mg/kg, p.o.)TNF-α (pg/mg tissue, Mean ± SD)% Reduction of TNF-α
Vehicle (0.5% CMC)-210 ± 350%
Compound-F 3095 ± 2154.8%
Celecoxib 30155 ± 2826.2%

Experimental Protocols

Carrageenan-Induced Paw Edema Assay
  • Animals: Male BALB/c mice (8 weeks old, 20-25g) were used. Animals were housed under standard conditions with a 12h light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Acclimatization: Animals were acclimatized for 7 days before the experiment.

  • Grouping and Administration: Mice were randomly assigned to four groups (n=8 per group): Vehicle, Compound-F (10 mg/kg), Compound-F (30 mg/kg), and Celecoxib (30 mg/kg). Compounds were suspended in 0.5% carboxymethylcellulose (CMC) and administered orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Edema was induced by a subplantar injection of 50 µL of 1% λ-carrageenan solution in saline into the right hind paw.

  • Measurement: Paw volume was measured immediately before carrageenan injection and at hourly intervals for 6 hours thereafter, using a plethysmometer.

  • Calculation: The increase in paw volume was calculated by subtracting the initial volume from the post-injection volume. The percentage inhibition of edema was calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the vehicle group and Vt is the mean paw volume increase in the treated group.

Pharmacokinetic (PK) Study
  • Animals: Male CD-1 mice (8 weeks old, 25-30g) were used.

  • Administration: Compound-F and Celecoxib were administered via a single oral gavage at a dose of 30 mg/kg. A separate group received an intravenous (IV) dose of 5 mg/kg for bioavailability calculation.

  • Blood Sampling: Blood samples (approx. 50 µL) were collected via the tail vein at specified time points (0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Sample Processing: Plasma was separated by centrifugation (4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method.

  • Parameter Calculation: PK parameters including Cmax, Tmax, and AUC were calculated using non-compartmental analysis software.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates CompoundF Compound-F CompoundF->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Promotes Transcription

Caption: Hypothetical signaling pathway for Compound-F's anti-inflammatory action via IKK inhibition.

Experimental Workflow Diagram

G acclimatize 1. Animal Acclimatization (7 Days) grouping 2. Random Grouping (n=8 per group) acclimatize->grouping admin 3. Oral Administration (Vehicle, Cmpd-F, Celecoxib) grouping->admin wait 4. Wait (60 minutes) admin->wait induce 5. Induce Edema (Carrageenan Injection) wait->induce measure 6. Measure Paw Volume (0h to 6h post-injection) induce->measure analyze 7. Data Analysis (% Inhibition) measure->analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema experiment.

A Generalized Comparative Docking Analysis of Morpholine-Containing Compounds Against Phosphoinositide 3-Kinase (PI3K)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and pharmacokinetic properties.[1][2] Similarly, acetophenone derivatives have been explored as inhibitors for various enzymes.[3] Given these precedents, it is plausible that 3'-Fluoro-4'-morpholinoacetophenone could exhibit inhibitory activity against protein kinases. The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Consequently, PI3K isoforms are significant targets for cancer drug discovery. This guide presents a hypothetical comparative docking study of a morpholine-containing compound against a PI3K isoform, benchmarked against a known inhibitor.

Comparative Docking Performance: A Quantitative Overview

To illustrate a comparative analysis, this section presents hypothetical docking data for a representative morpholine-containing PI3K inhibitor, ZSTK474 , and a well-established PI3Kδ inhibitor, Idelalisib , against the catalytic subunit of PI3Kδ (PDB ID: 4XE0).[2][3]

CompoundTargetDocking Score (kcal/mol)Key Hydrogen Bond InteractionsInteracting Residues
ZSTK474 (Hypothetical)PI3Kδ-9.82Val828, Ser751
Idelalisib (Reference)PI3Kδ-11.23Val828, Lys705, Asp911

Experimental Protocols: A Methodological Blueprint

The following protocol outlines a generalized workflow for performing comparative molecular docking studies against a PI3K isoform.

Protein and Ligand Preparation

The three-dimensional crystal structure of the target protein, such as PI3Kδ (PDB ID: 4XE0), is obtained from the RCSB Protein Data Bank.[6] The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[7][8] The 3D structures of the ligands (e.g., a morpholine-containing compound and a reference inhibitor) are generated and optimized to their lowest energy conformation using molecular modeling software.

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock Vina or Glide. The prepared ligand is docked into the ATP-binding site of the prepared protein structure.[7][9] The docking protocol is typically validated by redocking the co-crystallized ligand into the binding site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[7]

Analysis of Docking Results

The docking results are analyzed to identify the best-docked pose for each ligand based on the most favorable binding energy or docking score. The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the binding mode and the key residues involved in the interaction.[10]

Mandatory Visualization

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow

Docking_Workflow Start Start ProteinPrep Protein Preparation (PDB structure) Start->ProteinPrep LigandPrep Ligand Preparation (3D structure generation) Start->LigandPrep Docking Molecular Docking (e.g., AutoDock Vina) ProteinPrep->Docking LigandPrep->Docking Analysis Analysis of Results (Binding energy, Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison End End Comparison->End

Caption: A generalized workflow for comparative molecular docking studies.

References

Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the biological selectivity of 3'-Fluoro-4'-morpholinoacetophenone is not publicly available. This guide, therefore, serves as a comprehensive framework for researchers who have synthesized this or similar novel compounds and wish to rigorously assess their selectivity. The experimental data presented herein is illustrative, using well-characterized, hypothetical comparator compounds to demonstrate best practices in data presentation and interpretation for drug discovery.

Introduction: The Imperative for Selectivity in Kinase Inhibitors

The morpholine and fluoroacetophenone moieties are prevalent scaffolds in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile—its ability to inhibit the intended target kinase without significantly affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and associated toxicities, a major cause of clinical trial failures.

This guide provides a systematic approach to assessing the selectivity of a novel compound, exemplified by the hypothetical molecule this compound. We will compare its potential performance against two archetypal kinase inhibitors:

  • Comparator A (Selective Inhibitor): A hypothetical inhibitor designed for high potency and selectivity against a specific kinase (e.g., a third-generation EGFR inhibitor).

  • Comparator B (Broad-Spectrum Inhibitor): A hypothetical multi-kinase inhibitor, designed to hit several targets within a signaling pathway (e.g., a VEGFR/PDGFR inhibitor).

Core Experimental Protocols for Selectivity Profiling

A robust assessment of selectivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based target engagement studies.

Kinome-Wide Selectivity Screening

This is the foundational experiment to map the interaction landscape of a compound across a large panel of kinases.

Experimental Protocol: KINOMEscan™ Assay (DiscoverX-style)

  • Compound Immobilization: The test compound (e.g., this compound) is immobilized on a solid support.

  • Kinase Panel: A comprehensive panel of human kinases (e.g., 468 kinases) is individually incubated with the immobilized compound in the presence of a proprietary ATP-competitive ligand.

  • Binding Competition: The amount of each kinase bound to the immobilized compound is measured by quantitative PCR of a DNA tag conjugated to each kinase. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a significant interaction is a %Ctrl value below 10% or 35%.

In Vitro Enzyme Inhibition Assay

For kinases identified as primary targets or significant off-targets in the initial screen, dose-response assays are performed to quantify inhibitory potency.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega-style)

  • Reaction Setup: The target kinase, substrate, and ATP are incubated in a multi-well plate.

  • Compound Titration: A serial dilution of the test compound (e.g., this compound) is added to the wells.

  • Kinase Reaction: The kinase reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ADP Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used to generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The data are plotted as % inhibition versus compound concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated using non-linear regression.

Cellular Target Engagement Assay

To confirm that the compound engages its intended target in a physiological context, a cellular assay is crucial.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating Profile: The treated cells are heated at a range of temperatures. Target engagement by a ligand (the compound) typically stabilizes the protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation for Comparative Analysis

Clear and concise data presentation is paramount for objective comparison. The following tables summarize hypothetical data for our compounds of interest.

Table 1: Kinome-Wide Selectivity Profile (% Control at 1 µM)

Kinase TargetThis compound (Hypothetical)Comparator A (Selective Inhibitor)Comparator B (Broad-Spectrum Inhibitor)
Primary Target (e.g., Kinase X) 1.5 0.8 5.2
Off-Target 1 (e.g., Kinase Y)38.285.18.9
Off-Target 2 (e.g., Kinase Z)65.792.412.3
Off-Target 3 (e.g., Kinase A)8.975.345.6
Off-Target 4 (e.g., Kinase B)91.398.62.1
Number of kinases with <10% Ctrl214

Table 2: In Vitro Enzymatic Inhibition (IC50, nM)

Kinase TargetThis compound (Hypothetical)Comparator A (Selective Inhibitor)Comparator B (Broad-Spectrum Inhibitor)
Primary Target (Kinase X) 25 nM 5 nM 80 nM
Off-Target 1 (Kinase Y)>10,000 nM>10,000 nM150 nM
Off-Target 3 (Kinase A)850 nM>10,000 nM>5,000 nM
Off-Target 4 (Kinase B)>10,000 nM>10,000 nM45 nM

Table 3: Cellular Target Engagement (CETSA® Shift, °C at 10 µM)

Protein TargetThis compound (Hypothetical)Comparator A (Selective Inhibitor)Comparator B (Broad-Spectrum Inhibitor)
Primary Target (Kinase X) +4.2°C +5.5°C +3.1°C
Off-Target 1 (Kinase Y)No significant shiftNo significant shift+2.8°C
Off-Target 3 (Kinase A)+1.1°CNo significant shiftNo significant shift

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological and experimental processes.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Inhibitor Inhibitor Inhibitor->MEK Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

G start Novel Compound Synthesized (e.g., this compound) kinome_scan Primary Screen: Kinome-wide Binding Assay start->kinome_scan hits Identify Primary Target(s) and Potent Off-Targets kinome_scan->hits ic50 Secondary Screen: In Vitro Enzymatic IC50 Dose-Response hits->ic50 on hits cetsa Tertiary Screen: Cellular Target Engagement (CETSA) hits->cetsa on hits selectivity_profile Generate Comparative Selectivity Profile ic50->selectivity_profile cetsa->selectivity_profile

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Conclusion and Interpretation

Based on the hypothetical data, this compound demonstrates strong potency against its primary target, Kinase X, with an IC50 of 25 nM and confirmed cellular target engagement. Its selectivity profile appears superior to the broad-spectrum Comparator B, with only one significant off-target (Kinase A) identified in the kinome scan. However, it is less selective than the idealized Comparator A. The off-target activity at Kinase A (IC50 of 850 nM) would warrant further investigation to understand potential clinical implications.

This guide provides a robust template for the systematic evaluation of novel inhibitors. By employing these integrated experimental and analytical strategies, researchers can build a comprehensive selectivity profile, enabling data-driven decisions in the progression of drug candidates from the bench to the clinic.

Safety Operating Guide

Proper Disposal of 3'-Fluoro-4'-morpholinoacetophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling 3'-Fluoro-4'-morpholinoacetophenone must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Hazard Summary

  • Skin and Eye Irritation: Assumed to be an irritant upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory discomfort.

  • Combustibility: May be a combustible solid.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A lab coat

Quantitative Data Summary

For context and comparison, the following table summarizes key physical and hazard data for structurally related compounds. This information should be used as a general guideline for handling this compound with appropriate caution.

Compound NameMolecular Weight ( g/mol )Physical FormKey HazardsDisposal Recommendation
This compound 223.25White to yellow solidAssumed Skin/Eye/Respiratory Irritant, CombustibleDispose of as hazardous chemical waste.
4'-Fluoro-3'-methoxyacetophenone168.17SolidSkin Irritant, Eye Irritant, Respiratory IrritantDispose of contents/container to an approved waste disposal plant.
3'-Fluoroacetophenone138.14LiquidCombustible liquid, Skin Irritant, Eye IrritantDispose of contents/container to an approved waste disposal plant.
4'-Chloroacetophenone154.59SolidHarmful if swallowed, Causes serious eye irritation, May cause respiratory irritationDispose of contents/container to an approved waste disposal plant.

Detailed Disposal Protocol

The following step-by-step procedure outlines the proper disposal of this compound.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Treat all this compound waste, including contaminated materials (e.g., weighing boats, gloves, paper towels), as hazardous chemical waste.

  • Segregate as Halogenated Organic Waste: This compound is a halogenated organic compound. It must be collected separately from non-halogenated organic waste, acids, bases, and other incompatible waste streams.[1] Proper segregation is crucial to prevent dangerous chemical reactions and to ensure correct disposal routing.[1][2]

Step 2: Containerization

  • Select a Compatible Container: Use a designated, leak-proof waste container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE). The container must have a secure, screw-top lid.

  • Original Containers: Whenever possible, use the original product container for the disposal of unadulterated waste.[3]

  • Container Condition: Ensure the waste container is in good condition, free from cracks or external contamination.

Step 3: Labeling

  • Affix a Hazardous Waste Label: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete Chemical Information: Clearly write the full chemical name, "this compound," and the approximate quantity or concentration on the label. Avoid using abbreviations or chemical formulas.

  • Identify Hazards: Check the appropriate hazard boxes on the label (e.g., "Irritant," "Combustible").

  • Date of First Accumulation: Record the date when the first particle of waste is placed in the container.

Step 4: Accumulation and Storage

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[4][5] The SAA should be a secondary containment bin to prevent the spread of potential spills.

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[5][6] This minimizes the release of vapors and prevents spills.

  • Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste and the maximum accumulation time allowed in an SAA.[5]

Step 5: Waste Pickup and Disposal

  • Request a Pickup: Once the container is full or the accumulation time limit is approaching, request a waste pickup from your institution's EHS department. Do not transport hazardous waste yourself.

  • Documentation: Complete any required waste disposal forms or logbooks as per your institution's procedures.

  • Final Disposal: The EHS department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposal, which is typically incineration for halogenated organic compounds.[1]

Never dispose of this compound down the drain or in the regular trash. [5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS EHS Responsibility Generate Generate Waste (this compound) Segregate Segregate as Halogenated Organic Waste Generate->Segregate Step 1 Containerize Place in Labeled, Compatible Container Segregate->Containerize Step 2 & 3 Store Store in Satellite Accumulation Area Containerize->Store Step 4 Pickup Request & Await EHS Pickup Store->Pickup Step 5 Transport EHS Transports to Central Facility Pickup->Transport FinalDisposal Disposal at Licensed TSDF (Incineration) Transport->FinalDisposal

Caption: Workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3'-Fluoro-4'-morpholinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3'-Fluoro-4'-morpholinoacetophenone, including detailed operational and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate risks of exposure.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles with a face shieldProvides a barrier against splashes and airborne particles, protecting the eyes and face.
Hand Protection Nitrile or neoprene glovesOffers resistance to a broad range of chemicals. Double-gloving is recommended for enhanced protection.
Body Protection Flame-resistant laboratory coatProtects against chemical splashes and potential fire hazards.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesNecessary when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.

Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol minimizes the risk of accidental exposure and ensures the integrity of your research.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.

2. Handling the Compound:

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of all personnel.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour any of this material down the drain.

2. Waste Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Waste Disposal:

  • All waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow for safely handling this compound, the following diagram illustrates the key decision points and actions.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Verify Fume Hood Certification Verify Fume Hood Certification Check Eyewash/Shower Check Eyewash/Shower Verify Fume Hood Certification->Check Eyewash/Shower Gather Required PPE Gather Required PPE Check Eyewash/Shower->Gather Required PPE Don PPE Don PPE Gather Required PPE->Don PPE Weigh/Handle in Hood Weigh/Handle in Hood Don PPE->Weigh/Handle in Hood Perform Experiment Perform Experiment Weigh/Handle in Hood->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Remove PPE Remove PPE Segregate Waste->Remove PPE Store Waste Securely Store Waste Securely Segregate Waste->Store Waste Securely Wash Hands Wash Hands Remove PPE->Wash Hands Arrange for Pickup Arrange for Pickup Store Waste Securely->Arrange for Pickup

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.